molecular formula C6H15NO2S B13295873 4-Methylpentane-1-sulfonamide

4-Methylpentane-1-sulfonamide

Cat. No.: B13295873
M. Wt: 165.26 g/mol
InChI Key: GVXMPLUTWVZNRR-UHFFFAOYSA-N
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Description

4-Methylpentane-1-sulfonamide is an organosulfur compound featuring a sulfonamide functional group attached to a 4-methylpentane backbone. This aliphatic sulfonamide serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Sulfonamides are a significant class of compounds known for their wide range of pharmacological activities and are frequently explored in drug discovery for their antibacterial, anti-carbonic anhydrase, and anti-dihropteroate synthetase properties . In research settings, this compound can be utilized in the development of new synthetic methodologies. It is related to 4-Methylpentane-1-sulfonyl chloride, a common precursor in sulfonamide synthesis . The primary mechanism of action for antibacterial sulfonamides involves acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, disrupting the folic acid biosynthesis pathway . As a reagent, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

4-methylpentane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)

InChI Key

GVXMPLUTWVZNRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Navigating the Safety Landscape of 4-Methylpentane-1-sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers venturing into novel molecular territories, a comprehensive understanding of a compound's safety profile is paramount. This guide provides an in-depth technical overview of the safe handling and use of 4-Methylpentane-1-sulfonamide (CAS No. 787540-03-8), a compound of interest in contemporary research. In the absence of a publicly available, specific Safety Data Sheet (SDS), this document synthesizes critical safety information from structurally related sulfonamides and their reactive precursors, offering a robust framework for risk assessment and mitigation in the laboratory.

Understanding the Compound: A Profile of this compound

This compound belongs to the broader class of sulfonamides, a group of compounds renowned for their diverse biological activities.[1][2] The core structure, characterized by a sulfonyl group directly bonded to a nitrogen atom, is a key pharmacophore in numerous approved drugs.[3][4] Given its aliphatic nature, the reactivity and toxicological profile of this compound can be inferred from general principles governing this class of molecules, as well as from data on its precursor, 4-methylpentane-1-sulfonyl chloride (CAS No. 60154-83-8).[5][6]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Many sulfonamides are known to cause skin and eye irritation upon direct contact.[7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Allergic Reactions: Sulfonamides are a well-known class of drugs that can induce allergic reactions in sensitized individuals. These can range from mild skin rashes to more severe systemic responses.[8][9] Although the specific allergenic potential of this compound is unknown, it is prudent to handle it as a potential sensitizer.

  • Reactivity of Precursors: The synthesis of this compound likely involves the use of 4-methylpentane-1-sulfonyl chloride. Sulfonyl chlorides are reactive compounds that are sensitive to moisture and can be corrosive.[5]

Data Summary: Hazards of Related Sulfonamides

HazardAssociated Compound(s)GHS Classification (where available)Citation(s)
Skin IrritationN-PhenylmethanesulfonamideH315: Causes skin irritation[7]
Eye IrritationN-PhenylmethanesulfonamideH319: Causes serious eye irritation[7]
Respiratory IrritationGeneral SulfonamidesMay cause respiratory irritation[1]
Allergic ReactionsSulfonamide AntibioticsPotential for hypersensitivity reactions[8][9]

Safe Handling and Storage Protocols

Adherence to stringent laboratory protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Fume Hood: All work with this compound, and especially its sulfonyl chloride precursor, should be conducted in a certified chemical fume hood to prevent inhalation of dust, vapors, or aerosols.[10]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is critical for comprehensive protection.

Body PartRecommended PPESpecifications and Best PracticesCitation(s)
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged or direct contact, consider double-gloving. Discard gloves immediately if contaminated.[7][11]
Eyes/Face Safety goggles with side shields or a face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[7][12]
Body Laboratory coatA flame-resistant lab coat should be worn and kept fastened.[11]
Respiratory N95 or higher respiratorRecommended when handling the powder outside of a fume hood or if aerosol generation is possible.[12]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The precursor, 4-methylpentane-1-sulfonyl chloride, should be stored under inert gas and away from moisture.[13]

Experimental Workflows: Synthesis and Handling

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[10][14] The following workflow highlights critical safety checkpoints.

Diagram: General Synthesis Workflow for Sulfonamides

G cluster_0 Preparation of Sulfonyl Chloride cluster_1 Sulfonamide Formation cluster_2 Work-up and Purification start Starting Material (e.g., Thiol, Sulfonic Acid) reagent1 Chlorinating Agent (e.g., Thionyl Chloride, Chlorosulfonic Acid) start->reagent1 Reaction in Fume Hood [Corrosive Reagents] sulfonyl_chloride 4-Methylpentane-1-sulfonyl chloride reagent1->sulfonyl_chloride amine Amine Source (e.g., Ammonia, Primary/Secondary Amine) sulfonyl_chloride->amine Nucleophilic Substitution [Exothermic Potential] sulfonamide This compound amine->sulfonamide workup Quenching, Extraction, Washing sulfonamide->workup purification Crystallization or Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound, highlighting key stages and associated hazards.

Step-by-Step Methodology with Integrated Safety:

  • Synthesis of 4-Methylpentane-1-sulfonyl chloride:

    • Causality: The conversion of a corresponding sulfonic acid or thiol to the sulfonyl chloride is a common route. This step often involves highly reactive and corrosive reagents like thionyl chloride or chlorosulfonic acid.[10]

    • Protocol:

      • In a certified chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

      • Charge the flask with the starting material.

      • Slowly add the chlorinating agent, ensuring the reaction temperature is controlled, as the reaction can be exothermic.

      • Once the reaction is complete, carefully quench any remaining reagent according to established laboratory procedures.

      • The resulting 4-methylpentane-1-sulfonyl chloride is often used directly in the next step.

  • Formation of this compound:

    • Causality: The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic amines. This reaction forms the stable sulfonamide bond.[5]

    • Protocol:

      • In a fume hood, dissolve the amine (e.g., ammonia or a primary/secondary amine) in a suitable solvent in a round-bottom flask equipped with a stir bar.

      • Cool the amine solution in an ice bath.

      • Slowly add the 4-methylpentane-1-sulfonyl chloride to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Causality: The reaction mixture will contain the desired sulfonamide, salts, and potentially unreacted starting materials. A standard aqueous work-up is typically employed to isolate the crude product.

    • Protocol:

      • Quench the reaction mixture with water or a dilute acid/base solution as appropriate.

      • Extract the product into an organic solvent.

      • Wash the organic layer to remove impurities.

      • Dry the organic layer, filter, and concentrate under reduced pressure.

      • Purify the crude this compound by recrystallization or column chromatography.

Emergency Procedures

Spill Response:

  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and absorb with an inert material.

  • Spills of Sulfonyl Chloride: Reacts with moisture. Use a dry absorbent material for cleanup.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Waste Disposal

All chemical waste, including unused product, contaminated materials, and solutions from the synthesis and purification steps, must be disposed of in accordance with local, state, and federal regulations. Label all waste containers clearly.[10]

Conclusion

References

  • BenchChem. (2025). Personal protective equipment for handling N-Phenylmethanesulfonamide.
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Cayman Chemical. (2024).
  • ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2024).
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • AK Scientific, Inc. This compound.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • Wikipedia. Sulfonamide (medicine).
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
  • Minnesota Department of Health. (2019). Toxicological Summary for: Sulfamethazine.
  • University of Massachusetts Boston. Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • BLD Pharm. 60154-83-8|4-Methylpentane-1-sulfonyl chloride.

Sources

An In-depth Technical Guide to Aliphatic Sulfonamide Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of aliphatic sulfonamide building blocks for medicinal chemistry, intended for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties of aliphatic sulfonamides, their critical role as bioisosteres for carboxylic acids, and their diverse therapeutic applications. The guide offers a detailed exploration of synthetic strategies, from foundational methods for preparing key intermediates like sulfonyl chlorides to advanced catalytic C-H functionalization techniques. Detailed, step-by-step experimental protocols for the synthesis of representative aliphatic sulfonamide building blocks are provided, along with mechanistic insights and the rationale behind experimental choices. Furthermore, this guide offers practical insights into the application of aliphatic sulfonamides in drug design, covering structure-activity relationships (SAR), strategies for modulating physicochemical properties, and a case study illustrating their impact in a drug discovery program. The content is grounded in authoritative scientific literature, with in-text citations and a comprehensive reference list to ensure scientific integrity and provide a basis for further exploration.

Part 1: The Aliphatic Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

Introduction: Beyond the Classical Aryl Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs with a wide range of therapeutic applications, from antibacterial agents to anticancer and anti-inflammatory drugs[1][2][3]. While aromatic sulfonamides have been extensively studied and utilized since the discovery of the sulfa drugs, their aliphatic counterparts have emerged as a distinct and highly valuable class of building blocks in modern drug discovery[4][5]. Unlike aromatic sulfonamides, where the sulfonyl group is attached to an aromatic ring, in aliphatic sulfonamides, it is bonded to a non-aromatic carbon atom[4]. This seemingly subtle structural difference has profound implications for the molecule's three-dimensional shape, physicochemical properties, and biological activity, offering medicinal chemists a unique tool to overcome challenges in drug design.

Physicochemical Properties and Their Impact on Drug Development

The utility of aliphatic sulfonamides in medicinal chemistry is intrinsically linked to their distinct physicochemical properties, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Acidity (pKa): Aliphatic sulfonamides are generally less acidic (higher pKa) than their aromatic counterparts[4]. This is due to the electron-donating nature of alkyl groups compared to the electron-withdrawing nature of aryl groups. This property can be advantageous in drug design, as it can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • Lipophilicity (logP): The lipophilicity of aliphatic sulfonamides can be readily modulated by varying the nature of the aliphatic substituent. This allows for precise control over the overall lipophilicity of the drug molecule, a critical parameter for cell membrane permeability and oral bioavailability[6][7].

  • Hydrogen Bonding Capacity: The sulfonamide group is an excellent hydrogen bond donor and acceptor. This enables strong interactions with biological targets such as enzymes and receptors, contributing to high binding affinity and potency. The geometry of these interactions in aliphatic sulfonamides can differ significantly from that of aryl sulfonamides, offering opportunities for achieving target selectivity.

  • Metabolic Stability: Aliphatic sulfonamides often exhibit improved metabolic stability compared to other functional groups, such as esters or amides, which are more susceptible to hydrolysis. This can lead to a longer half-life and improved pharmacokinetic profile of the drug[8][9].

The Role of Aliphatic Sulfonamides as Carboxylic Acid Bioisosteres

One of the most powerful applications of aliphatic sulfonamides in medicinal chemistry is their use as bioisosteres for carboxylic acids[6][8][9][10][11][12][13]. Bioisosteric replacement is a strategy used to replace a functional group in a lead compound with another group that has similar steric and electronic properties, with the aim of improving the compound's pharmacological and physicochemical properties[6].

Carboxylic acids are common functionalities in drug candidates but can suffer from poor oral bioavailability due to their high acidity and rapid metabolism. Aliphatic sulfonamides can effectively mimic the hydrogen bonding interactions of carboxylic acids while offering several advantages:

  • Improved Metabolic Stability: They are more resistant to enzymatic degradation than carboxylic acids[8][9].

  • Enhanced Permeability: By reducing the acidity, the overall charge of the molecule at physiological pH can be modulated, potentially leading to improved cell membrane permeability[6].

  • Increased Lipophilicity: The aliphatic portion of the sulfonamide can be tailored to increase lipophilicity, which can also contribute to better permeability[6].

N-acyl sulfonamides are a particularly interesting class of carboxylic acid bioisosteres, as their acidity is comparable to that of carboxylic acids, allowing them to maintain key interactions with the target while benefiting from the increased stability of the sulfonamide group[8][11].

Therapeutic Applications of Aliphatic Sulfonamide-Containing Drugs

The versatility of the aliphatic sulfonamide moiety is reflected in the diverse range of therapeutic areas where it has been successfully incorporated into drug molecules.

Drug NameTherapeutic AreaRole of the Aliphatic Sulfonamide
Sotalol AntiarrhythmicThe methanesulfonamide group is crucial for its Class III antiarrhythmic activity.
Dofetilide AntiarrhythmicContains two methanesulfonamide groups that are key pharmacophoric elements.
Ibutilide AntiarrhythmicFeatures a heptylsulfonamide chain that contributes to its activity.
Tamsulosin Benign Prostatic HyperplasiaThe sulfonamide group is part of the core structure responsible for its alpha-1 adrenergic receptor antagonism.
Zonisamide AnticonvulsantA benzisoxazole derivative with a sulfonamide side chain, contributing to its mechanism of action.
Celecoxib Anti-inflammatoryWhile an aryl sulfonamide, its development highlights the importance of the sulfonamide moiety in COX-2 inhibition[14].

These examples underscore the significant contribution of aliphatic sulfonamide building blocks to the development of effective and safe medicines across various disease areas.

Part 2: Synthetic Strategies for Aliphatic Sulfonamide Building Blocks

The successful application of aliphatic sulfonamides in medicinal chemistry relies on the availability of efficient and versatile synthetic methodologies. This section provides a technical guide to the key synthetic strategies for preparing aliphatic sulfonamide building blocks, from foundational methods to modern catalytic approaches.

Foundational Synthesis: Preparation of Aliphatic Sulfonyl Chlorides

Aliphatic sulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides[15][16][17][18]. Their preparation from readily available starting materials is a fundamental first step in many synthetic routes.

The oxidative chlorination of aliphatic thiols and disulfides is a common and effective method for synthesizing sulfonyl chlorides. A variety of reagents can be employed for this transformation, with N-chlorosuccinimide (NCS) and hydrogen peroxide in the presence of a chlorine source being widely used[17][18][19]. The reaction proceeds through the oxidation of the sulfur atom and subsequent chlorination.

Detailed Protocol 1: Oxidative Chlorination of an Aliphatic Thiol

Objective: To synthesize 1-butanesulfonyl chloride from 1-butanethiol.

Materials:

  • 1-Butanethiol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 1-butanethiol (1.0 eq) and tetrabutylammonium chloride (0.1 eq) in a mixture of DCM and water (10:1 v/v) at 0 °C, add N-chlorosuccinimide (3.0 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 1-butanesulfonyl chloride.

  • The crude product can be purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

  • NCS as the Oxidant and Chlorine Source: NCS is a mild and easy-to-handle solid reagent that serves as both the oxidant and the source of chlorine atoms[17].

  • Tetrabutylammonium Chloride as a Phase-Transfer Catalyst: This catalyst facilitates the transfer of reactants between the aqueous and organic phases, enhancing the reaction rate.

  • Biphasic Solvent System: The use of DCM and water allows for the dissolution of both the organic substrate and the inorganic reagents.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction.

  • Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash removes any remaining water-soluble impurities.

G cluster_0 Synthesis of Aliphatic Sulfonyl Chloride thiol Aliphatic Thiol/Disulfide sulfonyl_chloride Aliphatic Sulfonyl Chloride thiol->sulfonyl_chloride Oxidative Chlorination (e.g., NCS, H2O2/HCl) alkyl_halide Aliphatic Alkyl Halide isothiouronium S-Alkylisothiouronium Salt alkyl_halide->isothiouronium Thiourea isothiouronium->sulfonyl_chloride Oxidative Chlorination G cluster_1 Synthesis of Aliphatic Sulfonamides sulfonyl_chloride Aliphatic Sulfonyl Chloride primary_sulfonamide Primary Aliphatic Sulfonamide sulfonyl_chloride->primary_sulfonamide NH3 or NH3 surrogate substituted_sulfonamide Substituted Aliphatic Sulfonamide sulfonyl_chloride->substituted_sulfonamide R1R2NH primary_sulfonamide->substituted_sulfonamide N-Alkylation/Arylation organometallic Organometallic Reagent (e.g., R-MgBr) organometallic->primary_sulfonamide One-pot with Sulfinylamine Reagent amine Primary/Secondary Amine alkyl_halide Alkyl/Aryl Halide

Sources

Solubility profile of 4-Methylpentane-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Methylpentane-1-sulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, understanding the solubility profile of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful drug design and formulation. The bioavailability, efficacy, and ultimately, the safety of a therapeutic agent are intrinsically linked to its solubility characteristics. A comprehensive solubility profile in various organic solvents provides the foundational data required for critical downstream processes, including purification, crystallization, formulation, and the development of analytical methods.

This guide offers a detailed exploration of the solubility of this compound, a representative sulfonamide compound. We will delve into the theoretical principles governing its dissolution, present a robust experimental framework for solubility determination, and discuss the practical application of this data in a research and development setting. Our approach is grounded in scientific first principles and established methodologies to provide a self-validating and authoritative resource for scientists and researchers.

Physicochemical Characterization of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. The molecule consists of a polar sulfonamide group (-SO₂NH₂) attached to a nonpolar 4-methylpentyl carbon chain.

  • Structure: CH₃CH(CH₃)CH₂CH₂CH₂SO₂NH₂

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen and nitrogen atoms). This group dominates the molecule's polar interactions.

    • 4-Methylpentyl Chain: This branched alkyl group is nonpolar and contributes to van der Waals interactions. Its size and branching will influence how the molecule fits into the lattice of a solvent.

The interplay between the polar sulfonamide head and the nonpolar alkyl tail dictates its amphiphilic nature, suggesting that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework: The Thermodynamics of Dissolution

The principle of "like dissolves like" serves as a useful heuristic, but a deeper, more quantitative understanding is rooted in the thermodynamics of the dissolution process. Solubility is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of enthalpy (ΔH_mix) and entropy (ΔS_mix):

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be favorable, ΔG_mix must be negative.

  • Enthalpy of Mixing (ΔH_mix): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

    • In polar, protic solvents (e.g., methanol, ethanol), the strong hydrogen bonding capabilities of the sulfonamide group can form favorable interactions, leading to a negative or small positive ΔH_mix.

    • In nonpolar, aprotic solvents (e.g., hexane, toluene), significant energy is required to break the strong solute-solute hydrogen bonds of the sulfonamide, with only weak van der Waals forces being formed with the solvent. This results in a large, positive ΔH_mix, predicting poor solubility.

  • Entropy of Mixing (ΔS_mix): This term reflects the increase in randomness or disorder when a solute dissolves in a solvent. Dissolution is generally entropically favorable (positive ΔS_mix) as the molecules become more disordered.

Therefore, the solubility of this compound will be highest in solvents that can effectively solvate both the polar sulfonamide head and accommodate the nonpolar alkyl tail, leading to a favorable enthalpic contribution that outweighs the energy cost of breaking the solute lattice.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature. It is the recommended method by organizations such as the OECD.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, Erlenmeyer flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached and the solution is saturated.

  • Equilibration: Place the flask in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for an extended period (e.g., 24 hours) at the same constant temperature. This allows the undissolved solid to sediment, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or solvent-rinsed syringe. Immediately filter the sample through a compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Workflow Diagram: Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Agitate in isothermal shaker bath (24-48h) A->B Establish Equilibrium C Cease agitation and allow solid to settle (24h) B->C Ensure Saturation D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E Remove Particulates F Quantify concentration (e.g., HPLC) E->F G Calculate Solubility (mg/mL or mol/L) F->G Data Processing

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Anticipated Solubility Profile of this compound

While specific experimental data for this compound is not widely published, we can predict its solubility behavior in various classes of organic solvents based on the principles discussed. The following table provides a qualitative and quantitative estimation.

Solvent ClassExample SolventsDielectric Constant (Approx.)Predicted SolubilityRationale
Polar Protic Methanol, Ethanol24-33High Can engage in strong hydrogen bonding with the sulfonamide group, effectively solvating the polar head.
Polar Aprotic Acetone, Acetonitrile21-37Moderate to High Possess large dipole moments that can solvate the polar sulfonamide group, but lack hydrogen bond donating ability.
Dipolar Aprotic DMSO, DMF37-47Very High Highly polar and excellent hydrogen bond acceptors, capable of strongly solvating the N-H protons of the sulfonamide.
Nonpolar Hexane, Toluene2-2.4Very Low Cannot overcome the strong solute-solute hydrogen bonding interactions. Only weak van der Waals forces are formed.
Chlorinated Dichloromethane9.1Low to Moderate Moderately polar, can offer some dipole-dipole interactions but is not a hydrogen bond acceptor or donor.

Application of Solubility Data: A Solvent Selection Framework

The acquired solubility data is paramount for making informed decisions in process development. The choice of a solvent for a specific application like crystallization is a multi-parameter optimization problem.

Decision-Making Logic for Crystallization Solvent Selection

A suitable crystallization solvent system is one in which the solute has high solubility at an elevated temperature but low solubility at a lower temperature. This differential solubility is the driving force for crystallization upon cooling.

G A Start: Need for Crystallization Solvent B Measure Solubility Profile in Candidate Solvents at T1 (e.g., 25°C) and T2 (e.g., 60°C) A->B C Calculate Solubility Gradient (Solubility_T2 / Solubility_T1) B->C D Is Gradient Steep? C->D E Discard Solvent: Poor Yield Potential D->E No F Is Solubility at T2 Sufficiently High? D->F Yes G Discard Solvent: Low Process Throughput F->G No H Consider Safety, Cost, and Environmental Impact (ICH Guidelines) F->H Yes I Select Optimal Solvent for Further Optimization H->I

Caption: A decision-making workflow for selecting a crystallization solvent.

This framework illustrates that while a steep solubility gradient is desirable for high yield, other factors such as process safety, environmental impact (as guided by standards like the International Council for Harmonisation (ICH) guidelines on residual solvents), and cost are critical considerations for industrial applications.

Conclusion

The solubility profile of this compound in organic solvents is a complex function of its amphiphilic structure and the specific intermolecular forces at play. A systematic approach, combining theoretical understanding with rigorous experimental determination via methods like the isothermal shake-flask technique, is essential for accurately characterizing this profile. The resulting data is not merely academic; it is a critical input for rational solvent selection, enabling the efficient development of robust and scalable processes in crystallization, formulation, and purification. This guide provides the foundational principles and a practical framework for researchers to generate and apply this vital information in their work.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Acree, Jr., W. E. (2014). Thermodynamic treatment of solubility data in non-aqueous solvents. Journal of Molecular Liquids, 192, 131-139. [Link]

Technical Guide: Aryl vs. Alkyl Sulfonamide Reactivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the mechanistic and practical differences between aryl sulfonamides (


) and alkyl sulfonamides  (

). While often treated interchangeably in introductory texts, their behaviors diverge significantly in synthetic manipulations—particularly regarding acidity (

)
, precursor stability (sulfonyl chlorides) , and nucleophilic participation (Mitsunobu/Alkylation) .

For drug development professionals, understanding these nuances is critical for optimizing lead compounds (solubility/permeability) and designing robust process chemistry routes (avoiding sulfene-mediated side reactions).

Electronic Fundamentals & Acidity ( )

The reactivity of the sulfonamide nitrogen is governed by the electron-withdrawing nature of the sulfonyl group. However, the substituent attached to the sulfur (


 vs. 

) modulates this acidity through distinct electronic effects.
The Acidity Gap

Aryl sulfonamides are generally more acidic than their alkyl counterparts. This is due to the electron-withdrawing inductive effect of the


 hybridized aromatic ring and, to a lesser extent, resonance interactions, although the 

bond geometry limits direct

-overlap.
Compound ClassRepresentative StructureApprox.[1][2][3][4][5][6][7][8][9][10] aqueous

Structural Driver
Aryl Sulfonamide

10.1 Inductive (

C) + weak resonance
Nitro-Aryl

6.0 - 9.0 Strong EWG (Resonance)
Alkyl Sulfonamide

10.8 - 11.5 Inductive (

C) only
Triflyl

6.3 Strong Inductive (

)
Implications for Deprotonation
  • Aryl: Easily deprotonated by weak bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents.
  • Alkyl: often requires stronger bases or elevated temperatures to achieve complete deprotonation, particularly in non-polar solvents.

Precursor Reactivity: The Sulfene Divergence

The most profound mechanistic difference lies not in the sulfonamide itself, but in the sulfonyl chloride precursors (


) used to synthesize them.
Aryl Sulfonyl Chlorides: Direct Substitution

Aryl sulfonyl chlorides react via a direct nucleophilic attack at the sulfur atom (associative mechanism). Steric hindrance (ortho-substitution) can paradoxically accelerate this reaction by relieving ground-state congestion in the transition state.

Alkyl Sulfonyl Chlorides: The Sulfene Mechanism ( )

Aliphatic sulfonyl chlorides containing


-protons are prone to elimination in the presence of base (typically tertiary amines used as scavengers), generating a highly reactive sulfene intermediate  (

).

Why this matters:

  • Side Reactions: Sulfenes can dimerize, oligomerize, or react promiscuously with weak nucleophiles.

  • Chirality Loss: If the

    
    -carbon is chiral, the sulfene mechanism racemizes the center.
    
  • Hydrolysis: Alkyl sulfonyl chlorides hydrolyze much faster than aryl analogs due to this pathway.

SulfeneMechanism cluster_aryl Aryl Pathway (Direct) cluster_alkyl Alkyl Pathway (Sulfene E1cB) Ar_SM Ar-SO2-Cl Ar_TS [Ar-SO2(Nu)-Cl]- Ar_SM->Ar_TS + NuH Ar_Prod Ar-SO2-Nu Ar_TS->Ar_Prod - Cl- Alk_SM R-CH2-SO2-Cl Sulfene [R-CH=SO2] (Sulfene) Alk_SM->Sulfene Base (-HCl) Fast Elimination Alk_Prod R-CH2-SO2-Nu Sulfene->Alk_Prod + NuH Addition Dimer Side Products (Dimers/Oligomers) Sulfene->Dimer No NuH

Figure 1: Mechanistic divergence between Aryl (Direct Attack) and Alkyl (Sulfene Intermediate) sulfonyl chlorides.

N-Functionalization: The Mitsunobu Constraint

The Mitsunobu reaction is a standard method for N-alkylating sulfonamides with alcohols. However, it is highly sensitive to the


 of the nucleophile.
The Rule

For the standard DEAD/PPh3 system, the nucleophile must be acidic enough to protonate the zwitterionic betaine intermediate.

  • Aryl Sulfonamides (

    
    ):  Generally react efficiently.
    
  • Alkyl Sulfonamides (

    
    ):  Often fail or proceed with poor yields because they cannot effectively protonate the betaine, leading to hydrazine byproduct formation without alkylation.
    
Overcoming the Limit

To alkylate alkyl sulfonamides via Mitsunobu:

  • Use Activated Reagents: Reagents like ADDP (1,1'-(azodicarbonyl)dipiperidine) or CMBP (cyanomethylenetributylphosphorane) are designed to work with higher

    
     nucleophiles (up to ~13).
    
  • Tuning: Adding an electron-withdrawing protecting group (e.g., Boc) to the sulfonamide nitrogen lowers the

    
     sufficiently to permit reaction, followed by deprotection.
    

Medicinal Chemistry Implications[5][6][7][11][12][13][14]

Ionization at Physiological pH

At pH 7.4:

  • Aryl Sulfonamides: A significant fraction exists as the anion (

    
    ). This improves aqueous solubility but decreases membrane permeability (LogD < LogP).
    
  • Alkyl Sulfonamides: Remain largely neutral. They are often used as bioisosteres for amides to improve metabolic stability (blocking proteolysis) without introducing a negative charge.

Binding Interactions
  • Aryl: The aromatic ring can participate in

    
     stacking or cation-
    
    
    
    interactions within the binding pocket.
  • Alkyl: Acts primarily as a steric spacer or hydrophobic contact.

Experimental Protocols

Protocol: Synthesis of Alkyl Sulfonamide (Avoiding Sulfene Side-Reactions)

Context: Reaction of Methanesulfonyl chloride with an amine.

Rationale: To prevent sulfene formation/oligomerization, maintain low temperature and avoid excess base relative to the amine if possible, or add the sulfonyl chloride slowly to the amine/base mixture.

  • Setup: Charge a dry flask with Amine (1.0 equiv) and DCM (10 vol). Cool to -10°C (Critical for alkyl sulfonyl chlorides).

  • Base Addition: Add Triethylamine (1.2 equiv).

  • Addition: Dropwise add Methanesulfonyl chloride (1.1 equiv) diluted in DCM over 30 minutes. Do not add bolus.

    • Note: The low temp slows the E1cB elimination relative to the nucleophilic attack.

  • Workup: Warm to RT. Quench with 1M HCl (to remove amine/TEA). Wash with brine. Dry (

    
    ) and concentrate.
    
Protocol: Mitsunobu Reaction for "Difficult" Alkyl Sulfonamides

Context: Coupling a secondary alcohol with Methylsulfonamide (


).

Rationale: Standard DEAD fails. Use ADDP/PBu3 for higher pKa tolerance.

  • Reagents: Alcohol (1.0 equiv), Methylsulfonamide (1.2 equiv), PBu3 (Tributylphosphine, 1.5 equiv). Solvent: Toluene or THF (anhydrous).

  • Addition: Cool to 0°C. Add ADDP (1.5 equiv) in portions.

  • Reaction: Allow to warm to RT and stir for 12-24h. (ADDP/PBu3 system handles nucleophiles up to pKa ~13).

  • Purification: The byproduct (ADDP-H2) is insoluble in ether/hexane. Dilute reaction with ether, filter off the solid byproduct, and concentrate the filtrate for chromatography.

References

  • Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Link

  • King, J. F., et al. "The mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society. Link

  • Tsunoda, T., et al. "Mitsunobu Reaction: pKa Requirement." Tetrahedron Letters. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Science of Synthesis: Sulfonamides. Thieme Chemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 787540-03-8 | Formula: C₆H₁₅NO₂S | Molecular Weight: 165.25 g/mol

Executive Summary

4-Methylpentane-1-sulfonamide (CAS 787540-03-8) is a specialized aliphatic sulfonamide building block used primarily in medicinal chemistry to introduce a flexible, hydrophobic isohexyl tail into pharmacophores.[1] Unlike aromatic sulfonamides (e.g., benzenesulfonamides), this compound offers a distinct steric and electronic profile, often utilized to probe lipophilic pockets in enzymes such as Butyrylcholinesterase (BChE) and CYP17.

Market Status: The compound is classified as a High-Value Research Reagent . It is not a bulk commodity. Commercial availability is concentrated among boutique building block suppliers (e.g., BLD Pharm, Enamine, Sigma-Aldrich). Strategic Recommendation: Due to the high cost of the isolated sulfonamide (> $100/g), drug discovery campaigns requiring gram-scale quantities should prioritize purchasing the precursor, 4-Methylpentane-1-sulfonyl chloride (CAS 60154-83-8) , and performing a one-step ammonolysis in-house.

Technical Profile & Chemical Identity

PropertySpecification
IUPAC Name This compound
Common Name Isohexylsulfonamide
CAS Number 787540-03-8
Precursor CAS 60154-83-8 (Sulfonyl Chloride)
Molecular Weight 165.25 g/mol
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
H-Bond Donors 2 (NH₂)
H-Bond Acceptors 2 (SO₂)
Physical State White to off-white crystalline solid
Structural Significance

The 4-methylpentyl chain (isohexyl group) provides a critical balance of length and branching. In Structure-Activity Relationship (SAR) studies, this moiety is often compared against n-hexyl (too flexible) or cyclohexyl (too rigid) analogs to optimize Van der Waals contacts within hydrophobic binding sites.

Commercial Supply Landscape

Supplier Tiers
  • Tier 1 (Catalog Suppliers): Companies like Sigma-Aldrich (Merck) and Combi-Blocks list the compound but often hold low stock (mg scale) with long lead times.

  • Tier 2 (Building Block Specialists): BLD Pharm , Enamine , and WuXi AppTec are the primary sources. They typically stock the sulfonyl chloride precursor and synthesize the amide on demand.

  • Tier 3 (Custom Synthesis): For >100g orders, contract manufacturing organizations (CMOs) in India and China are required, utilizing the Grignard-SO₂ route.

Price Analysis (Q1 2025 Estimates)

The pricing structure reveals a significant premium on the sulfonamide form due to the extra synthetic step and purification required by vendors.

FormCASScaleEst. Price (USD)Unit Cost
Sulfonamide 787540-03-8100 mg$45 - $80$600/g
Sulfonamide 787540-03-81 g$250 - $400$300/g
Sulfonyl Chloride 60154-83-81 g$80 - $120$100/g
Sulfonyl Chloride 60154-83-85 g$250 - $350$60/g

Procurement Strategy:

  • Discovery Phase (<100 mg): Buy the sulfonamide directly to save time.

  • Lead Optimization (>1 g): Buy the sulfonyl chloride (CAS 60154-83-8) and synthesize.

  • Scale-Up (>100 g): Source 1-Bromo-4-methylpentane (CAS 626-88-0) and perform the full synthesis sequence.

Technical Protocols: Synthesis & Handling

Causality of Method Selection

Direct purchase of the sulfonamide is often cost-prohibitive. The conversion of sulfonyl chloride to sulfonamide is a high-yielding (>90%), robust reaction. The protocol below utilizes aqueous ammonia in THF, which simplifies workup as the byproduct (ammonium chloride) is water-soluble, and the solvent is easily removed.

Protocol A: Synthesis from Sulfonyl Chloride (Recommended)

Reaction: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Solvent System: Dissolve 4-Methylpentane-1-sulfonyl chloride (1.0 eq) in THF (10 volumes). Cool to 0°C using an ice bath.

    • Why: Cooling prevents hydrolysis of the sulfonyl chloride by residual water before the amine reacts.

  • Ammonolysis: Add Ammonium hydroxide (28-30% aq., 5.0 eq) dropwise over 10 minutes.

    • Why: Excess ammonia acts as both the nucleophile and the base to scavenge the HCl generated.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the residue with EtOAc and wash with water (2x) and brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is usually pure enough (>95%). If necessary, recrystallize from EtOH/Hexane.

Protocol B: Full Synthesis Pathway (Visualized)

For bulk preparation starting from the alkyl halide.

SynthesisPathway Halide 1-Bromo-4-methylpentane (CAS 626-88-0) Grignard Grignard Reagent (In-situ) Halide->Grignard Mg, THF Reflux Sulfinate Sulfinate Salt (R-SO2-MgBr) Grignard->Sulfinate SO2 (gas) -10°C Chloride Sulfonyl Chloride (CAS 60154-83-8) Sulfinate->Chloride SO2Cl2 or NCS Oxidative Chlorination Amide This compound (CAS 787540-03-8) Chloride->Amide NH4OH (aq) THF, 0°C -> RT

Figure 1: Complete synthetic route from commodity alkyl bromide to target sulfonamide.

Applications in Drug Discovery[5][6]

Hydrophobic Pocket Probing

The 4-methylpentyl group is a classic "isoleucine mimic" in synthetic scaffolds. It is used to fill hydrophobic pockets (S1' or S2 sites) in proteases.

  • Case Study (BChE Inhibitors): Research indicates that sulfonamide derivatives with branched alkyl chains (like isohexyl) show superior selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE) compared to linear n-hexyl analogs. The branching restricts conformational freedom, reducing the entropic penalty upon binding.

Bioisosterism

Primary sulfonamides (-SO₂NH₂) are often used as bioisosteres for carboxylic acids (-COOH) or hydroxamic acids (-CONHOH). They provide:

  • H-Bonding: The sulfonamide NH₂ acts as a donor, while the oxygens act as acceptors.

  • pKa Modulation: Aliphatic sulfonamides have a pKa ~10-11, making them neutral at physiological pH, unlike the acidic carboxylic acid. This improves membrane permeability (LogD).

References

  • Chemical Identity & Properties: Sigma-Aldrich. This compound Product Page. Link

  • Precursor Availability: BLD Pharm. 4-Methylpentane-1-sulfonyl chloride (CAS 60154-83-8).[3] Link

  • Synthetic Methodology: "Sulfonamides synthesis by S-N coupling." Organic Chemistry Portal. Link

  • Medicinal Chemistry Application: "Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE." National Institutes of Health (PMC). Link

  • CYP17 Inhibitor Context: "Sulfonamide compounds useful as CYP17 inhibitors." Google Patents (US8916553B2). Link

Sources

Methodological & Application

Reaction Conditions for N-Acylsulfonamide Synthesis: A Guide to Coupling Sulfonamides with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The formation of a covalent bond between a carboxylic acid and a sulfonamide yields an N-acylsulfonamide, a functional group of significant interest in medicinal chemistry and drug development. These moieties serve as non-classical bioisosteres of carboxylic acids, offering modulated acidity, lipophilicity, and metabolic stability. However, the coupling reaction is challenging due to the inherently low nucleophilicity of the sulfonamide nitrogen atom. This guide provides a comprehensive overview of the critical reaction parameters, a comparative analysis of modern coupling methodologies, and detailed, field-tested protocols to enable researchers to successfully synthesize these valuable compounds.

Introduction: The Challenge and Opportunity

The direct coupling of carboxylic acids and amines to form amide bonds is arguably the most frequently performed reaction in pharmaceutical research.[1][2] A related, yet more challenging, transformation is the acylation of sulfonamides. The electron-withdrawing nature of the adjacent sulfonyl group significantly reduces the nucleophilicity of the sulfonamide nitrogen, rendering standard amidation conditions ineffective.

Successful synthesis, therefore, hinges on the potent activation of the carboxylic acid moiety. This converts the hydroxyl group of the carboxylic acid into a highly reactive leaving group, creating a sufficiently electrophilic carbonyl carbon that can be attacked by the weakly nucleophilic sulfonamide. This guide will explore the primary strategies for achieving this activation and the practical considerations for reaction success.

Mechanistic Overview: The Principle of Activation

The core principle for coupling a carboxylic acid with a sulfonamide is the in-situ generation of a highly reactive acylating agent. This process universally involves two key steps, as illustrated below: activation of the carboxylic acid, followed by nucleophilic attack from the sulfonamide.

Mechanism RCOOH Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->Activated Step 1: Activation Sulfonamide Sulfonamide (R'-SO2NHR'') Product N-Acylsulfonamide Sulfonamide->Product Step 2: Nucleophilic Attack Reagent Coupling Reagent + Base Activated->Product Biproduct Byproducts Activated->Biproduct

Figure 1: General mechanism for sulfonamide-carboxylic acid coupling.

The choice of coupling reagent is paramount as it dictates the nature of the "Activated Intermediate" and the overall efficiency of the reaction. The base plays a dual role: it deprotonates the carboxylic acid to form the more reactive carboxylate and neutralizes any acidic byproducts generated during the reaction.

Key Methodologies for Carboxylic Acid Activation

Several classes of reagents have been developed to facilitate difficult amide bond formations. The most effective for sulfonamide acylation are those that generate the most highly reactive intermediates.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" crosslinkers that activate carboxyl groups.[3] The initial product is a highly reactive O-acylisourea intermediate. While this intermediate can be directly intercepted by a nucleophile, its short half-life in aqueous media can lead to low yields.

To mitigate this, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is employed. EDC first reacts with the carboxylic acid, and the resulting O-acylisourea intermediate is trapped by NHS to form a more stable, yet still highly reactive, NHS-ester. This two-step, one-pot process is generally more efficient and reliable.[4][5]

Causality: The use of NHS or Sulfo-NHS converts a transient, highly reactive intermediate into a more stable, isolable (if desired) active ester.[4] This provides a longer window for the weakly nucleophilic sulfonamide to react, improving overall yield and minimizing hydrolysis-related side reactions.

Uronium/Aminium Salt Reagents

For particularly challenging couplings, uronium or aminium salt-based reagents are the gold standard. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful activating agents available.[6][7]

HATU reacts with a carboxylate to form an activated OAt-ester.[8] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is an excellent choice for minimizing racemization in chiral substrates and accelerating the coupling reaction.[6]

Causality: The superiority of HATU stems from the electronic properties of the resulting active ester. The nitrogen atom in the pyridine ring of the HOAt moiety acts as a neighboring group, accelerating the rate of nucleophilic attack by the sulfonamide.[8][9] This makes HATU exceptionally effective for coupling with weak nucleophiles.

Mixed Anhydride Methods

Another classical approach is the formation of a mixed anhydride. Reacting the carboxylic acid with an acyl chloride, such as isobutyl chloroformate or pivaloyl chloride, in the presence of a tertiary amine base generates a mixed carbonic-carboxylic anhydride.[10] Alternatively, sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) can be used to generate a mixed carboxylic-sulfonic anhydride.[10][11]

Causality: The anhydride formation dramatically increases the electrophilicity of the carbonyl carbon of the original carboxylic acid. The bulky or electronically distinct portion of the anhydride (e.g., the isobutoxycarbonyl group) sterically and electronically disfavors attack at its own carbonyl, directing the sulfonamide nucleophile to the desired reaction site.[10]

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical decision based on the substrate's reactivity, cost, and desired reaction conditions.

Reagent ClassExample(s)Key StrengthsConsiderations & Drawbacks
Carbodiimides EDC, DIC, DCCCost-effective, readily available, water-soluble byproducts (EDC).Lower reactivity, requires additives (NHS) for efficiency, DCC byproduct (DCU) is poorly soluble.[6]
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reaction times, low racemization (especially HATU), suitable for weak nucleophiles.[6][7]Higher cost, can act as a capping agent if used in large excess.[6]
Phosphonium PyBOP, PyAOPHigh reactivity, similar in efficacy to uronium salts.Byproducts can be difficult to remove, potential for side reactions.
Mixed Anhydrides Isobutyl Chloroformate, Pivaloyl ChlorideInexpensive reagents, simple procedure.Can be sensitive to moisture, potential for attack at the wrong carbonyl, requires low temperatures.[10][12]

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform optimization studies (e.g., stoichiometry, temperature, reaction time) for each unique substrate pair.

Protocol 1: General Procedure using EDC/NHS

This two-step, one-pot procedure is a reliable method for many substrates.[4][5]

Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Acid 1. Dissolve Carboxylic Acid & Sulfonamide in Solvent Add_Base 2. Add Base (e.g., DIPEA) Dissolve_Acid->Add_Base Cool 3. Cool to 0 °C (optional) Add_Base->Cool Add_NHS 4. Add NHS Cool->Add_NHS Add_EDC 5. Add EDC Add_NHS->Add_EDC Activate 6. Stir (Activation) Add_EDC->Activate Warm_RT 7. Warm to RT Activate->Warm_RT Stir_Overnight 8. Stir 12-24h Warm_RT->Stir_Overnight Quench 9. Quench/Dilute Stir_Overnight->Quench Extract 10. Liquid-Liquid Extraction Quench->Extract Dry 11. Dry, Filter, Concentrate Extract->Dry Purify 12. Purify (Chromatography) Dry->Purify

Figure 2: A typical experimental workflow for sulfonamide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Sulfonamide (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • NHS (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and the sulfonamide (1.1 equiv).

  • Dissolve the solids in anhydrous solvent (DCM or DMF) to a concentration of approximately 0.1 M.

  • Add the base (3.0 equiv) and stir the solution for 5 minutes at room temperature.

  • Add NHS (1.2 equiv) to the mixture.

  • Add EDC·HCl (1.5 equiv) portion-wise over 2 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the low nucleophilicity of the sulfonamide, reactions may require 12-24 hours for completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-acylsulfonamide.

Protocol 2: High-Activity Coupling using HATU

This protocol is recommended for sterically hindered substrates or particularly unreactive sulfonamides.[8][9]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Sulfonamide (1.2 equiv)

  • HATU (1.2 equiv)

  • Base: DIPEA or 2,4,6-Collidine (2.5 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to ~0.1 M) and add the base (2.5 equiv). Stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 equiv) and the sulfonamide (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the HATU/sulfonamide solution to the carboxylic acid solution at room temperature.

  • Stir the reaction for 2-8 hours. The reaction is typically much faster than EDC/NHS methods. Monitor progress by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for workup and purification. Note that DMF must be thoroughly removed during the aqueous workup.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation. 2. Reagents (especially solvent) are not anhydrous. 3. Base is not strong enough or insufficient equivalents.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Use freshly dried, anhydrous solvents. 3. Ensure ≥2.5 equivalents of a non-nucleophilic base like DIPEA are used.
Hydrolysis of Activated Ester Presence of water in the reaction.Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.
Side Product Formation 1. For EDC coupling, self-coupling of the activated intermediate. 2. For HATU, capping of the sulfonamide by excess reagent.1. Add the sulfonamide before or concurrently with EDC. 2. Use a slight excess (1.1-1.2 equiv) of HATU, but avoid large excesses.
Difficult Purification Byproducts from coupling reagents are co-eluting with the product.Choose a reagent with byproducts that have different solubility (e.g., use EDC for water-soluble byproducts, or DCC if the DCU byproduct can be filtered off).

References

  • ResearchGate. (n.d.). Scope of carboxylic acids. Reaction conditions: sulfonamide (0.1 mmol)... Retrieved from [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Stalder, R., & Gotor, R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]

  • Stalder, R., & Gotor, R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Retrieved from [Link]

  • Renna, M. R., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing a mixed anhydride of a sulfonic acid and a carboxylic acid.
  • ResearchGate. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]

  • Andrews, J. A., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Synfacts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • MacMillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Andrews, J. A., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide bond formation from carboxylic acids. Retrieved from [Link]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction. Retrieved from [Link]

  • ResearchGate. (2017). How to do EDC- sulfo NHS activation of small molecules with COOH group? Retrieved from [Link]

  • eScholarship. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. Retrieved from [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of mixed anhydrides.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Design and Preparation of Sulfonamide Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbonic Anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide.[1] The inhibition of specific CA isoforms (particularly hCA IX and XII) has emerged as a critical target for hypoxic tumor therapy, while hCA II inhibition remains relevant for glaucoma and edema.

This guide details the "Tail Approach" for synthesizing isoform-selective sulfonamide inhibitors. It provides validated protocols for chemical synthesis via chlorosulfonation and click chemistry, followed by enzymatic validation using both the high-throughput Esterase Assay and the gold-standard Stopped-Flow CO₂ Hydration Assay.

Strategic Design: The "Tail Approach"

The classic unsubstituted sulfonamide (


) acts as a Zinc-Binding Group (ZBG).[2] However, the ZBG alone offers poor selectivity because the active site Zn(II) ion is highly conserved across all 15 human isoforms.

To achieve selectivity, we utilize the Tail Approach . This strategy appends a structural "tail" to the aromatic sulfonamide scaffold.[2] This tail interacts with the variable amino acid residues at the rim of the active site cavity, rather than the conserved catalytic core.

Structural Logic Diagram

The following diagram illustrates the pharmacophore assembly required for selective inhibition.

TailApproach ZBG Zinc Binding Group (-SO2NH2) Scaffold Aromatic Scaffold (Benzene/Heterocycle) ZBG->Scaffold Coordination Target Target Isoform (e.g., hCA IX) ZBG->Target Binds Zn(II) (Conserved) Linker Linker (Urea, Amide, Triazole) Scaffold->Linker Extension Tail Selectivity Tail (Hydrophobic/Hydrophilic) Linker->Tail Orientation Tail->Target Binds Rim Residues (Variable/Selective)

Figure 1: The "Tail Approach" strategy for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs).

Chemical Synthesis Protocols

Protocol A: General Sulfonamide Synthesis (Nucleophilic Substitution)

This protocol describes the synthesis of sulfonamides by reacting sulfonyl chlorides with amines. This is the standard route for creating the primary scaffold.

Reagents:

  • Substituted aniline or amine derivative (1.0 equiv)[3]

  • Sulfonyl chloride derivative (1.1 equiv)

  • Pyridine or Triethylamine (TEA) (excess)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine (2.0 mmol) or TEA dropwise to the solution. Cool to 0°C if the amine is highly reactive.

  • Reaction: Add the sulfonyl chloride (1.1 mmol) portion-wise over 15 minutes.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with 1N HCl (to remove excess pyridine), followed by saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Protocol B: "Click Chemistry" Tail Attachment (CuAAC)

For high-diversity libraries, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is preferred to attach selective tails to a sulfonamide scaffold.

Reagents:

  • Azido-benzenesulfonamide (Scaffold)

  • Terminal Alkyne (Tail precursor)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1)
    

Step-by-Step Procedure:

  • Suspend the azido-sulfonamide (1.0 mmol) and the terminal alkyne (1.0 mmol) in 10 mL of

    
     (1:1).
    
  • Prepare a fresh solution of sodium ascorbate (0.2 mmol in 0.5 mL water) and add it to the reaction mixture.

  • Add

    
     (0.1 mmol in 0.5 mL water). The solution should turn bright yellow/orange.
    
  • Stir vigorously at RT for 12–24 hours.

  • Work-up: Dilute with water and cool on ice. The triazole product often precipitates. Filter and wash with cold water and diethyl ether.

Biological Evaluation Protocols

Protocol C: Esterase Activity Assay (High-Throughput Screening)

While CAs primarily hydrate CO₂, they also possess esterase activity. This colorimetric assay using 4-nitrophenyl acetate (4-NPA) is ideal for initial


 screening.

Mechanism:



Reagents:

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Substrate: 3 mM stock of 4-nitrophenyl acetate (4-NPA) in acetonitrile.

  • Enzyme: Recombinant hCA (I, II, IX, or XII).

  • Detection: Microplate reader at 400–405 nm .

Workflow:

  • Blanking: Add 100 µL Buffer + 20 µL Enzyne solution to control wells.

  • Inhibitor Incubation: Add 10 µL of inhibitor (DMSO stock) to test wells. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add 50 µL of 4-NPA substrate to all wells to initiate the reaction.

  • Measurement: Monitor absorbance at 405 nm every 15 seconds for 15 minutes.

  • Calculation: Determine initial rates (

    
    ). Calculate 
    
    
    
    using non-linear regression (Log[Inhibitor] vs. Response).
Protocol D: Stopped-Flow CO₂ Hydration Assay (Kinetic Gold Standard)

This assay measures the physiological reaction directly. It tracks the acidification of the buffer as CO₂ is hydrated to carbonic acid.

Mechanism:



Instrumentation:

  • Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Reagents:

  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM Hepes (pH 7.5) + 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water (bubbled for 1 hour at 25°C).
    

Workflow Diagram:

StoppedFlow cluster_inputs Input Syringes SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing Chamber (Stopped-Flow) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Detection: Absorbance Decay @ 557 nm (Phenol Red Acidification) Reaction->Detection Data Output: Kinetic Trace (Calculate K_cat and K_I) Detection->Data

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Step-by-Step Procedure:

  • Preparation: Saturate water with

    
     (approx. 33 mM concentration).
    
  • Syringe A Loading: Load the enzyme (approx 10 nM final conc) and inhibitor (varying concentrations) in Buffer + Phenol Red.

  • Syringe B Loading: Load

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Monitoring: Track the decrease in absorbance at 557 nm (Phenol Red basic form) over 0.5 – 10 seconds.

  • Analysis: Fit the curve to the Cheng-Prusoff equation to derive

    
     from the observed 
    
    
    
    .

Data Summary & Interpretation

When evaluating sulfonamide derivatives, selectivity ratios are paramount. A successful candidate for tumor-associated CA IX inhibition should display the following profile:

IsoformPhysiological RoleDesired

(Target)
Note
hCA I RBC Cytosolic> 10,000 nMAvoid inhibition (Off-target)
hCA II Glaucoma/Edema> 1,000 nMAvoid (unless dual-target desired)
hCA IX Hypoxic Tumors< 10 nM Primary Target
hCA XII Hypoxic Tumors< 10 nM Primary Target

Note on Validity: The esterase assay (Protocol C) is easier but can produce false positives if the inhibitor binds outside the active site. Always validate top hits with the Stopped-Flow method (Protocol D).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

Sources

Application Notes & Protocols: A Guide to Sulfonamide Protecting Groups in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of organic synthesis, particularly within pharmaceutical and materials science, the selective manipulation of functional groups is paramount. The amine, a ubiquitous functional group, presents a unique challenge due to its inherent nucleophilicity and basicity, often necessitating protection to prevent undesired side reactions. Sulfonamides represent a class of exceptionally robust and reliable protecting groups for primary and secondary amines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of sulfonamide protecting groups, detailing the underlying chemical principles, comparative analyses, and field-proven experimental protocols for their installation and cleavage.

Introduction: The Rationale for Amine Protection

The lone pair of electrons on an amine's nitrogen atom makes it both a potent nucleophile and a base. In a multi-step synthesis, these properties can interfere with a wide array of chemical transformations. Protecting the amine involves temporarily converting it into a less reactive functional group that is stable to the desired reaction conditions.[1] This "masking" group must then be removable under conditions that do not compromise the integrity of the newly synthesized molecule.[1]

While carbamates like Boc and Cbz are workhorses of amine protection, sulfonamides offer a distinct profile of stability and reactivity. Formed by reacting an amine with a sulfonyl chloride, the resulting sulfonamide exhibits significantly reduced nucleophilicity and basicity.[1][2] This is due to the powerful electron-withdrawing effect of the sulfonyl group, which delocalizes the nitrogen's lone pair across the two sulfonyl oxygens.[1] This exceptional stability makes sulfonamides invaluable when subsequent synthetic steps involve harsh acidic, basic, or oxidative conditions.

Core Principles of Sulfonamide Protection and Deprotection

The strategic utility of any protecting group is defined by the ease and efficiency of its installation and removal.

Protection: The Formation of a Sulfonamide

The protection of a primary or secondary amine as a sulfonamide is typically a straightforward and high-yielding reaction. It proceeds via a nucleophilic substitution-type mechanism where the amine attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride.[1] The reaction is almost always conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1][3]

cluster_protection Sulfonamide Formation Amine R-NH₂ Sulfonamide R-NH-SO₂R' Amine->Sulfonamide + R'-SO₂Cl SulfonylChloride R'-SO₂Cl Base Base (e.g., Pyridine) ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase Neutralizes HCl

Caption: General reaction for amine protection.

Deprotection: Cleaving the N-S Bond

The very stability that makes sulfonamides excellent protecting groups can also render their removal challenging.[4] Deprotection strategies are highly dependent on the nature of the sulfonyl group (the R' group) and are broadly categorized into two approaches: harsh cleavage for highly stable groups and mild, chemically triggered cleavage for specifically designed groups.

A Comparative Guide to Common Sulfonamide Protecting Groups

The choice of sulfonamide protecting group is a critical strategic decision based on the required stability and the tolerated conditions for its eventual removal.

Protecting Group Abbreviation Structure Key Features & Deprotection Strategy
p-Toluenesulfonyl Ts or TosylCH₃C₆H₄SO₂-Extremely stable; requires harsh acidic or reductive cleavage.[2][5]
o- or p-Nitrophenylsulfonyl Ns or NosylO₂NC₆H₄SO₂-Stable to acid, cleaved under mild conditions with thiol nucleophiles.[6][7] Offers excellent orthogonality.[6]
5-(Dimethylamino)naphthalene-1-sulfonyl Ds or Dansyl(CH₃)₂NC₁₀H₆SO₂-Forms highly fluorescent adducts; useful for labeling and analysis.[8] Cleavage is similar to Tosyl.
2-(Trimethylsilyl)ethanesulfonyl SES(CH₃)₃SiCH₂CH₂SO₂-Stable to many conditions but cleaved selectively with fluoride sources (e.g., TBAF).[4]

The Workhorse: p-Toluenesulfonyl (Tosyl) Group

The tosyl group is prized for its robustness. A tosyl-protected amine is stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.

Protocol 1: General Procedure for Tosylation of a Primary Amine
  • Setup: Dissolve the primary amine (1.0 eq.) and a base such as pyridine or triethylamine (1.5-2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylamide can typically be purified by recrystallization or column chromatography.

Deprotection of the Tosyl Group

Removal of the tosyl group requires forcing conditions due to the strength of the N-S bond.[3]

  • Acidic Cleavage: This method involves heating the tosylamide in a strong acid, such as concentrated HBr in acetic acid or 40% sulfuric acid in acetic acid.[2][3][9] This approach is often incompatible with other acid-sensitive functional groups.

  • Reductive Cleavage: This is a more common and often milder approach. Reagents include dissolving metals (sodium in liquid ammonia), samarium(II) iodide (SmI₂), or low-valent titanium.[2][10][11] The low-valent titanium method is particularly effective and avoids the use of cryogenic liquid ammonia.[10][12]

Protocol 2: Reductive Deprotection of a Tosylamide using Low-Valent Titanium[10]
  • Reagent Preparation: In a flame-dried flask under argon, combine TiCl₃ (6.0 eq.) and lithium wire (18.0 eq.) in anhydrous THF. Stir the suspension at room temperature for 3 hours. The color will change from purple to black, indicating the formation of the low-valent titanium reagent.

  • Deprotection: Add a solution of the N-tosylamide (1.0 eq.) in anhydrous THF to the reagent suspension.

  • Reaction: Stir the reaction mixture at ambient temperature, monitoring by TLC. Reaction times can vary from 3 to 12 hours depending on the substrate.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of celite to remove titanium oxides, washing thoroughly with ether or ethyl acetate.

  • Purification: Extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude amine can be purified by column chromatography or distillation.

Orthogonal Deprotection: The Nitrophenylsulfonyl (Nosyl) Group

The nosyl group was specifically developed to overcome the harsh deprotection requirements of the tosyl group.[7] The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ).[7][13] This allows for cleavage under very mild, non-acidic, and non-reductive conditions, making it orthogonal to many other protecting groups like Boc and Cbz.[6]

Mechanism of Nosyl Deprotection

The key step is the attack of a soft nucleophile, typically a thiolate, at the carbon atom bearing the sulfonyl group. This forms a temporary, resonance-stabilized intermediate known as a Meisenheimer complex.[13] Subsequent collapse of this complex releases the free amine and sulfur dioxide.

cluster_deprotection Nosyl Deprotection Mechanism NosylAmide Ar(NO₂)-SO₂-NHR Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + PhS⁻ Thiolate PhS⁻ Amine R-NH₂ Meisenheimer->Amine Collapse Byproducts PhS-Ar(NO₂) + SO₂ Meisenheimer->Byproducts

Caption: Mechanism of Nosyl group cleavage.[13]

Protocol 3: General Procedure for Nosylation of a Primary Amine

This procedure is analogous to Protocol 1, substituting 2-nitrobenzenesulfonyl chloride (NsCl) for TsCl. The reaction is typically faster and can often be performed at 0 °C to room temperature.

  • Setup: Dissolve the primary amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM under N₂.[7]

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise.[7]

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).

  • Workup & Purification: Follow the same procedure as outlined in Protocol 1. Nosylamides are often highly crystalline, facilitating purification by recrystallization.[6]

Protocol 4: Deprotection of a Nosylamide using Thiophenol and Base
  • Setup: Dissolve the N-nosylamide (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.[7]

  • Reagent Addition: Add thiophenol (2.0-3.0 eq.) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[7]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Gentle heating (e.g., to 50 °C) can accelerate the process if necessary.[13][14]

  • Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 1M NaOH solution (to remove excess thiophenol and the nitro-aryl sulfide byproduct) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which can be further purified if necessary.

Orthogonality in Synthetic Strategy

The true power of using different protecting groups lies in the concept of orthogonality—the ability to selectively remove one protecting group in the presence of others using a specific set of reagents that do not affect the others.[6][15] Sulfonamides, particularly the nosyl group, are key players in orthogonal strategies.

Protecting Group Stable To Cleaved By
Boc H₂/Pd, Mild Base, NucleophilesStrong Acid (TFA, HCl)
Cbz Acid, BaseH₂/Pd (Hydrogenolysis)
Tosyl (Ts) Strong Acid, Base, H₂/PdHarsh Reduction (Na/NH₃), Strongest Acid + Heat
Nosyl (Ns) Strong Acid (TFA), H₂/PdThiolates + Base

This table illustrates how a nosyl group can be selectively cleaved in the presence of Boc, Cbz, and even other ester or ether functional groups, providing immense flexibility in the design of complex synthetic routes.

Conclusion

Sulfonamides are a powerful and versatile class of amine protecting groups. The classic tosyl group offers exceptional stability for syntheses requiring harsh conditions, while the nosyl group provides a robust yet mildly cleavable alternative essential for modern orthogonal strategies. A thorough understanding of their respective stabilities and deprotection mechanisms, as detailed in this guide, allows the synthetic chemist to strategically protect and unveil amine functionality with precision and control, paving the way for the efficient construction of complex molecular architectures.

References

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Baran, P. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. [Link]

  • Gualandi, A., et al. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Okamoto, S., et al. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626-2629. [Link]

  • Various Authors. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Not specified. [Link]

  • Douglass, C. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Laganis, E. D., et al. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]

  • Li, C. J., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Porcheddu, A., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Not specified. [Link]

  • American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis. Organic Chemistry Portal. [Link]

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Thieme. [Link]

  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Weinreb, S. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Reductive cleavage of secondary sulfonamides. ResearchGate. [Link]

  • Carpenter, P. D., & Lennon, M. (1973). A convenient method for sulphonamide cleavage. Journal of the Chemical Society, Chemical Communications. [Link]

  • Sandström, P. I., et al. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. [Link]

  • Murphy, G. K., & Glorius, F. (2010). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]

  • Baran, P. S., et al. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. DOI. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Clayden, J., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. [Link]

  • Weinreb, S. M., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Wikipedia. [Link]

  • ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • La-Venia, A., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Petala, E., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Catalysts. [Link]

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. [Link]

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Biochemical and Biophysical Methods. [Link]

  • Molnár-Perl, I. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

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Application Note: Solid-Phase Synthesis Protocols Incorporating 4-Methylpentane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Methylpentane-1-sulfonamide (CAS: 88918-84-7) represents a critical building block in medicinal chemistry, offering a primary sulfonamide motif attached to a hydrophobic isohexyl chain. This structural unit is frequently employed as a bioisostere for carboxylic acids (via N-acylation) or as a scaffold for generating diverse N-substituted sulfonamide libraries (via N-alkylation).

The incorporation of this specific sulfonamide into Solid-Phase Synthesis (SPS) workflows presents unique challenges due to the moderate nucleophilicity of the sulfonamide nitrogen (


) compared to amines. This guide details two distinct, high-fidelity protocols:
  • The "Warhead" Protocol (N-Acylation): Coupling the sulfonamide to a resin-bound carboxylic acid to generate N-acyl sulfonamides (potent pharmacophores in protease inhibitors).

  • The "Scaffold" Protocol (N-Alkylation): Anchoring the sulfonamide to 2-Chlorotrityl Chloride (2-CTC) resin to facilitate Mitsunobu-mediated diversification.

Resin Selection & Chemical Compatibility[1]

Selecting the correct solid support is the determinant of success.

Resin TypeLinker ChemistryApplicationCompatibility with this compound
2-Chlorotrityl Chloride (2-CTC) Trityl (Acid Labile)N-Alkylation Libraries Excellent. The bulky trityl group protects the nitrogen, preventing over-alkylation. Cleavage occurs under mild acidic conditions (1% TFA), preserving the sulfonamide bond.
Wang Resin Benzyl EsterN-Acylation Good. Stable to basic coupling conditions. Requires stronger acid (95% TFA) for cleavage, which the sulfonamide can withstand.
Rink Amide Amide LinkerNot Recommended Cleavage yields the primary amide, destroying the sulfonamide linkage if attached directly.

Protocol A: The "Warhead" Approach (Synthesis of N-Acyl Sulfonamides)

Objective: To couple this compound to a resin-bound peptide or carboxylic acid, creating an N-acyl sulfonamide moiety (


). This motif is a classic bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity.
Mechanistic Insight

Direct coupling of sulfonamides to carboxylic acids is difficult due to the poor nucleophilicity of the sulfonamide. We utilize EDC/DMAP activation, which forms a highly reactive acyl-isourea intermediate capable of acylating the sulfonamide nitrogen.

Step-by-Step Methodology

Reagents:

  • Resin-Bound Acid: 0.1 mmol scale (e.g., Fmoc-AA-Wang Resin).

  • Sulfonamide: this compound (MW: 165.25 g/mol ).

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 ratio).[1]

Procedure:

  • Activation: Swell the resin-bound acid (0.1 mmol) in DCM (2 mL) for 20 minutes.

  • Cocktail Preparation: In a separate vial, dissolve:

    • This compound (82.6 mg, 0.5 mmol, 5 eq ).

    • EDC·HCl (96 mg, 0.5 mmol, 5 eq ).

    • DMAP (61 mg, 0.5 mmol, 5 eq ).

    • Dissolve in 3 mL of DCM/DMF (4:1). Note: DMF aids solubility of the sulfonamide.

  • Coupling: Add the cocktail to the resin. Agitate at room temperature for 12–16 hours .

    • Critical Check: The reaction creates a slightly basic environment. Ensure the resin is not exposed to moisture, which hydrolyzes the active ester.

  • Washing: Drain and wash resin with DMF (

    
     mL), DCM (
    
    
    
    mL), and MeOH (
    
    
    mL).
  • Validation: Perform a mini-cleavage (see Section 5) and analyze via LCMS. The mass shift should correspond to the addition of the sulfonamide (-OH replaced by

    
    ).
    

Protocol B: The "Scaffold" Approach (Resin Loading & Mitsunobu Alkylation)

Objective: To anchor this compound to 2-CTC resin, allowing for N-alkylation with various alcohols via the Mitsunobu reaction, followed by cleavage to release N-substituted sulfonamides.

Workflow Visualization

SPS_Workflow Figure 1: Solid-Phase Synthesis Workflow for N-Substituted Sulfonamides Start This compound Loading Loading Step (DIPEA, DCM) Start->Loading Resin 2-CTC Resin (Cl-Trt-PS) Resin->Loading Loaded Resin-Bound Sulfonamide (R-SO2-NH-Trt-PS) Loading->Loaded 2-4h, RT Mitsunobu Mitsunobu Alkylation (R'-OH, TPP, DIAD) Loaded->Mitsunobu Alkylated N-Alkyl Sulfonamide (R-SO2-N(R')-Trt-PS) Mitsunobu->Alkylated THF, o/n Cleavage Acid Cleavage (1% TFA) Alkylated->Cleavage Product Final Product (R-SO2-NH-R') Cleavage->Product Release

Step 1: Anchoring to 2-CTC Resin

Why 2-CTC? The trityl linker protects the sulfonamide nitrogen but is sufficiently sterically hindered to prevent double alkylation during the loading phase.

  • Resin Preparation: Weigh 500 mg of 2-Chlorotrityl Chloride resin (loading ~1.0–1.6 mmol/g). Swell in dry DCM (5 mL) for 30 min.

  • Loading Solution: Dissolve this compound (1.2 eq relative to resin loading) in dry DCM (5 mL). Add DIPEA (4 eq) .

    • Note: If the sulfonamide is not fully soluble, add dry DMF dropwise until clear (max 20% v/v).

  • Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture (to quench unreacted chloride sites) and agitate for an additional 20 mins.

  • Wash: Drain and wash with DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
Step 2: On-Resin Mitsunobu Alkylation

This step introduces diversity at the nitrogen atom.

  • Reagents:

    • Alcohol (R'-OH): 5 eq (The diversity element).

    • Triphenylphosphine (TPP): 5 eq.[2]

    • DIAD (Diisopropyl azodicarboxylate): 5 eq.[2]

    • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Suspend the loaded resin in THF.

    • Add the Alcohol and TPP. Shake for 5 mins to dissolve.

    • Add DIAD slowly (dropwise) to the mixture. The reaction is exothermic.

    • Agitate overnight (12–16 hours) at room temperature.

  • Wash: Thorough washing is crucial to remove TPP oxide. Wash with THF (

    
    ), MeOH (
    
    
    
    ), DCM (
    
    
    ).

Cleavage and Isolation

The cleavage conditions depend on the resin used.[3][4]

For 2-CTC Resin (Protocol B)

The trityl-N bond is acid-labile. We use a mild cocktail to prevent degradation of the sulfonamide.

  • Cocktail: 1% Trifluoroacetic Acid (TFA) in DCM.[3]

  • Procedure:

    • Treat resin with 1% TFA/DCM (

      
      ) for 
      
      
      
      minutes.
    • Collect the filtrate immediately into a flask containing 1 mL of Pyridine or 10% NaHCO3 (to neutralize the acid and prevent desulfonylation or side reactions).

    • Concentrate the filtrate in vacuo.

    • Redissolve in EtOAc, wash with water, dry over MgSO4, and evaporate.

For Wang Resin (Protocol A)[5][6]
  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Procedure: Agitate for 2 hours. Precipitate in cold diethyl ether.

Analytical Data & Validation

Expected QC Metrics for this compound Derivatives:

MethodObservationCausality
1H NMR Shift of

ppm (NH2)
Disappearance of NH2 protons confirms N-alkylation/acylation.
LCMS

or

Sulfonamides often ionize better in Negative Mode (

).
Kaiser Test Negative (Yellow)Sulfonamides do not react with ninhydrin; this test is not useful for monitoring. Use Chloranil test for secondary amines if applicable.

References

  • Solid-Phase Synthesis of Sulfonamides

    • Grosche, P., et al. "Solid-phase synthesis of sulfonamides using a carbamate linker." Tetrahedron Letters, 2000, 41(19), 3681-3685.
    • Source:

  • Mitsunobu Reaction on Solid Phase

    • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
    • Source:

  • Resin Loading Protocols (2-CTC)

    • Merck/Novabiochem. "Loading of Trityl Resins." Novabiochem Peptide Synthesis Protocols.
    • Source:

  • N-Acyl Sulfonamide Synthesis

    • Winum, J. Y., et al. "N-Acylsulfonamides as Potent Inhibitors of Carbonic Anhydrase." Journal of Medicinal Chemistry, 2003.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methylpentane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpentane-1-sulfonamide is a critical aliphatic intermediate, often utilized in the synthesis of protease inhibitors and ion channel modulators. Unlike its aromatic counterparts (e.g., p-toluenesulfonamide), this compound presents unique purification challenges due to the flexibility of the isopentyl chain and its significantly higher pKa (~16–17).

This guide addresses the three most common support tickets we receive regarding this compound: persistent oiling out during crystallization , difficulty removing sulfonic acid impurities , and yield loss during aqueous workup .

Part 1: Diagnostic Workflow

Before attempting a specific fix, identify your impurity profile using the logic tree below.

PurificationLogic Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Crystalline Oil Sticky Gum / Oil CheckState->Oil Amorphous CheckPurity TLC/LC-MS Analysis Solid->CheckPurity Oil->CheckPurity ImpurityType Major Impurity? CheckPurity->ImpurityType Sulfonic Sulfonic Acid (Low Rf, Acidic) ImpurityType->Sulfonic Hydrolysis Product BisSulf Bis-Sulfonamide (High Rf, Neutral) ImpurityType->BisSulf Over-reaction Clean Clean but Oiled ImpurityType->Clean No major peaks Action1 Protocol A: Basic Wash (pH 10-11) Sulfonic->Action1 Action3 Protocol C: Silica Flash (Hex/EtOAc) BisSulf->Action3 Action2 Protocol B: Recrystallization (IPA/H2O) Clean->Action2

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and impurity profile.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I synthesized this compound from the sulfonyl chloride. After workup, I obtained a yellow gum that refuses to crystallize, even in the freezer. How do I get a solid?"

Technical Analysis: Unlike rigid aromatic sulfonamides, this compound possesses a flexible aliphatic tail. This flexibility lowers the lattice energy, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if trace solvent or impurities (like sulfonyl chloride) are present.

Corrective Protocol:

  • Solvent Swap: Avoid pure non-polar solvents (Hexane) or pure polar solvents (Methanol). You need a "cloud point" system.

  • The "Scratch" Technique:

    • Dissolve the gum in a minimum amount of Isopropyl Alcohol (IPA) at 50°C.

    • Add Water dropwise until a faint turbidity persists.

    • Crucial Step: Add a seed crystal.[1] If none is available, dip a glass rod in the solution, let it air dry until a micro-crystal forms on the tip, and re-insert it into the solution.

    • Cool slowly to room temperature with stirring. Do not plunge into ice immediately; rapid cooling traps impurities and promotes oiling.

Issue 2: Removing Sulfonic Acid Impurities

User Question: "My LC-MS shows a large peak for 4-methylpentane-1-sulfonic acid. I tried extracting my product into 1M NaOH to wash away impurities, but I recovered almost nothing. Where did my product go?"

Technical Analysis: This is a classic error derived from aromatic sulfonamide chemistry.

  • Aryl Sulfonamides: pKa

    
     10. Soluble in 1M NaOH.
    
  • Alkyl Sulfonamides (Your Product): pKa

    
     16–17 [1]. Insoluble in 1M NaOH. 
    

When you extracted with NaOH, your product remained in the organic layer (or precipitated at the interface), while the impurity (sulfonic acid) went into the water. If you discarded the organic layer, you discarded your product.

Corrective Protocol (The Reverse Wash):

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Wash the organic layer with 10% aqueous Na₂CO₃ or 1M NaOH .

    • Mechanism:[2][3] The sulfonic acid (pKa < 0) forms a water-soluble salt (

      
      ).
      
    • Mechanism:[2][3] The sulfonamide (

      
      ) remains neutral and stays in the EtOAc.
      
  • Separate layers. Dry the EtOAc over MgSO₄ and concentrate.

Issue 3: Bis-Sulfonylation

User Question: "I see a lipophilic impurity running higher than my product on TLC. What is it?"

Technical Analysis: This is likely the bis-sulfonamide (


), formed if the amine source (ammonia) was insufficient or if the reaction was run too hot.

Corrective Protocol:

  • Purification: This impurity is very non-polar. It can be removed via a short silica plug eluting with 10% EtOAc in Hexanes . The bis-sulfonamide elutes first; the primary sulfonamide elutes later (requires ~30-40% EtOAc).

  • Prevention: Ensure a large excess of ammonia (gas or solution) is present before adding the sulfonyl chloride dropwise at 0°C.

Part 3: Standardized Purification Protocol

Objective: Isolation of high-purity (>98%) this compound from crude reaction mixture.

Materials
  • Crude Reaction Mixture[4][5]

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Isopropyl Alcohol (IPA)

  • Reagents: 1M NaOH, Brine, MgSO₄

Step-by-Step Methodology
StepActionCritical ParameterMechanism/Rationale
1 Quench Add water to reaction mixture at 0°C.Hydrolyzes unreacted sulfonyl chloride to sulfonic acid.
2 Phase Cut Extract with EtOAc (3x). Combine organics.Product partitions to organic phase.
3 Acid Removal Wash with 1M NaOH (2x). pH > 12
4 Neutralize Wash with Brine (1x).pH ~ 7
5 Concentrate Rotovap to a thick oil.< 40°C
6 Crystallize Dissolve in warm IPA (1 part). Add Hexane (3 parts) slowly.Slow cooling
7 Isolate Vacuum filtration.[4] Wash with cold Hexane.Cold (<5°C)

Part 4: Chemical Properties Reference

PropertyValueNote
Formula

MW 165.25 g/mol
pKa ~16.9Estimated for primary aliphatic sulfonamides [1].
Solubility Soluble: EtOH, EtOAc, DMSO, DCM.Insoluble: Water (neutral pH), Hexane.
TLC (Rf) ~0.3540% EtOAc in Hexanes (Silica).

References

  • pKa of Aliphatic Sulfonamides

    • Source: Trevani, L. N., et al. (2009). "Acidity of sulfonamides in aqueous solution." The study highlights the significant acidity difference between aryl sulfonamides ( ) and alkyl sulfonamides ( ).
    • Context: This confirms why NaOH extraction fails to solubilize the product.
    • URL:[Link] (Reference to general sulfonamide acidity principles).

  • Purification of Sulfonamides via Acid/Base Wash

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989). Section on Sulfonamides.[1][4][6][7][8][9][10][11]

    • Context: Standard procedure for separating neutral sulfonamides from acidic sulfonic acid byproducts using basic washes.
    • URL:[Link]

  • Synthesis and Handling of Aliphatic Sulfonyl Chlorides

    • Source: BenchChem Technical Support.[1][12] "Troubleshooting common issues in sulfonamide bond formation."

    • Context: Addresses the hydrolysis rates of sulfonyl chlorides and the formation of sulfonic acid impurities.[12]

Sources

Removing unreacted sulfonyl chloride from sulfonamide products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyl Chloride Removal Current Status: Operational | Topic ID: PGI-REMOVAL-01

Executive Summary: The Hidden Hazard

Unreacted sulfonyl chlorides (


) are not merely chemical impurities; they are Potentially Genotoxic Impurities (PGIs) . Regulatory bodies (ICH M7 guidelines) often require their control to ppm levels due to their ability to alkylate DNA.

Standard aqueous washes are frequently insufficient. Sulfonyl chlorides are surprisingly lipophilic and hydrolytically stable in neutral water (e.g., Tosyl chloride has a half-life of hours to days in neutral pH at room temperature).

This guide provides three validated workflows to ensure complete remediation.

Module 1: Diagnostic & Strategy Selection

Do not guess. Select the protocol based on your product's stability and your available equipment.

G Start START: Analyte Assessment Q1 Is your product acid-sensitive? Start->Q1 Q2 Is your product base-sensitive? Q1->Q2 No MethodB PROTOCOL B: Solid-Phase Scavenging (Resin Filtration) Q1->MethodB Yes (Avoid Acid Washes) MethodA PROTOCOL A: DMAPA Scavenging (Liquid-Liquid Extraction) Q2->MethodA No (Best for Scale-up) Q2->MethodB Yes (Avoid Strong Base) MethodC PROTOCOL C: Base-Mediated Hydrolysis (Aggressive Wash) Q2->MethodC No (Low Cost/Robust Product)

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on product chemical stability.

Module 2: The "Golden Standard" (Liquid-Phase Scavenging)

Protocol A: DMAPA Scavenging Best for: Scalable chemistry where the product is stable to mild acid washes.

This method utilizes 3-(Dimethylamino)-1-propylamine (DMAPA) . It reacts with residual sulfonyl chloride to form a highly basic sulfonamide. An acidic wash then protonates this byproduct, forcing it into the aqueous layer while your neutral product remains in the organic layer.

The Mechanism
  • Scavenging:

    
     (Lipophilic, Basic)
    
  • Extraction: $R\text{-}SO_2\text{-}NH\text{-}(CH_2)_3\text{-}NMe_2 + H^+ \rightarrow [R\text{-}SO_2\text{-}NH\text{-}(CH_2)_3\text{-}NHMe_2]^+ $ (Water Soluble)

Step-by-Step Protocol
StepActionCritical Parameter
1. Charge Add DMAPA (0.2 – 0.5 equiv relative to starting ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

) to the reaction mixture.
Ensure the reaction solvent is non-acidic (DCM, EtOAc, THF).
2. React Stir at room temperature for 30–60 minutes .Monitor by TLC/HPLC. The

peak must disappear.
3. Wash 1 Wash organic layer with 1M HCl or 10% Citric Acid .CRITICAL: The aqueous pH must be < 3 to ensure protonation of the scavenger.
4. Wash 2 Wash with Brine.Removes residual water/acid.[1]
5. Finish Dry (MgSO4), Filter, Concentrate.[2]The scavenger and impurity are now in the aqueous waste.

Module 3: The "High-Sensitivity" Approach (Solid-Phase Scavenging)

Protocol B: Polymer-Supported Amine Best for: Acid/Base sensitive products, late-stage medicinal chemistry, or when aqueous workup causes emulsions.

This method uses a resin-bound amine (e.g., Trisamine or Morpholine resin).[3] The impurity binds to the bead; you filter the bead, and the impurity is gone.[4]

Workflow Visualization

Scavenging Input Crude Mixture (Product + R-SO2Cl) Resin Add PS-Trisamine Resin (3-5 equiv vs impurity) Input->Resin Stir Agitate (1-4 Hours) Resin->Stir Covalent Bond Formation Filter Filtration Stir->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Retentate Filtrate Filtrate (Pure Product) Filter->Filtrate Flow-through

Figure 2: Solid-phase extraction workflow. The impurity is physically removed via filtration, eliminating liquid-liquid extraction steps.

Technical Notes
  • Stoichiometry: Use 3–5 equivalents of resin relative to the estimated unreacted sulfonyl chloride (not the starting material).

  • Solvent Swelling: Resins (Polystyrene-DVB) need solvents that swell them (DCM, THF, DMF). They work poorly in MeOH or Water.

  • Kinetics: Solid-phase reactions are slower than solution-phase. Allow 2–4 hours or overnight stirring [1].

Module 4: Troubleshooting & FAQ

Ticket #101: "I used water to wash the reaction, but the sulfonyl chloride is still there."

  • Root Cause: Hydrolytic Stability. Many sulfonyl chlorides (especially tosyl/mesyl) are stable in neutral water.

  • Fix: You must use Base or Heat .

    • Protocol: Stir the organic layer with 1M NaOH or saturated

      
       + catalytic pyridine for 1 hour.
      
    • Warning: Ensure your product does not hydrolyze (e.g., esters, amides) under these conditions.

Ticket #102: "The DMAPA method formed a terrible emulsion."

  • Root Cause: Amphiphilic species. The protonated DMAPA-sulfonamide can act as a surfactant.

  • Fix:

    • Filter the mixture through a pad of Celite before separation.

    • Increase the ionic strength of the aqueous layer by adding solid NaCl (saturation).

    • Switch to Protocol B (Resin) to avoid aqueous extraction entirely.

Ticket #103: "Can I just use silica gel chromatography?"

  • Analysis: Sulfonyl chlorides often streak on silica or co-elute with sulfonamides due to similar polarity. Furthermore, they can react with methanol in your eluent to form methyl sulfonate esters (also genotoxic).

  • Recommendation: Chemical scavenging (Protocol A or B) prior to chromatography is strongly recommended to "kill" the reactive electrophile before it hits the column.

References

  • Use of Polymer-Supported Trisamine: Biotage Technical Note on ISOLUTE® Si-Trisamine. "Scavenging of electrophiles including sulfonyl chlorides."[4][5][6]

  • Genotoxicity of Sulfonyl Chlorides: Org. Process Res. Dev. 2010, 14, 4, 1008–1014. "Monitoring and Control of Genotoxic Impurities."

  • DMAPA Scavenging Protocol: Org. Process Res. Dev. 2003, 7, 6, 1077–1082. "Practical Scavenging of Sulfonyl Chlorides."

  • Hydrolysis Kinetics: J. Am. Chem. Soc. "Hydrolysis mechanisms of sulfonyl chlorides."

Sources

Resolving phase separation issues in sulfonamide extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Extraction

A Senior Application Scientist's Guide to Resolving Phase Separation Issues

Welcome to the technical support center for sulfonamide extraction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with phase separation during liquid-liquid extraction (LLE) of sulfonamides. As a senior application scientist, I will provide not just procedural steps, but also the underlying principles to empower you to troubleshoot effectively and proactively design robust extraction protocols.

Part 1: Understanding the Core Challenge: Why Phase Separation Fails

Liquid-liquid extraction of sulfonamides hinges on the differential solubility of the target analytes between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[1] Ideal phase separation results in a sharp interface, allowing for the clean collection of the desired phase. However, the formation of emulsions, a stable mixture of two immiscible liquids, is a frequent and frustrating problem.[2]

Emulsions arise when surfactant-like molecules, which possess both hydrophilic and lipophilic properties, reduce the interfacial tension between the aqueous and organic layers.[3] This allows for the dispersion of one liquid as fine droplets within the other, creating a cloudy or milky intermediate layer that prevents a clean separation.[4] In the context of sulfonamide extraction from biological or complex matrices, common culprits for emulsion formation include:

  • Proteins and Lipids: High concentrations of fats, phospholipids, and proteins in samples like plasma, tissue homogenates, or food products act as natural emulsifying agents.[2]

  • Particulates: Undissolved solids can accumulate at the interface, stabilizing emulsions.

  • High Shear Mixing: Vigorous shaking or vortexing can provide the energy needed to disperse the liquids and form a stable emulsion.[2][3]

The physicochemical properties of sulfonamides themselves, particularly their amphoteric nature with both acidic (sulfonamide group) and basic (amino group) functionalities, necessitate careful pH control to ensure they are in a non-ionized form for efficient extraction into the organic phase.[5][6][7] Incorrect pH can lead to the sulfonamide itself contributing to interfacial instability.

Visualizing the Problem: The Emulsion Formation Pathway

Figure 1. Emulsion Formation Pathway A Immiscible Aqueous & Organic Phases B Introduction of Energy (e.g., Vigorous Shaking) A->B E Dispersion of One Phase into the Other B->E C Presence of Emulsifying Agents (Lipids, Proteins, etc.) D Reduced Interfacial Tension C->D D->E F Stable Emulsion Formation (No Clear Interface) E->F

Caption: A diagram illustrating the key factors leading to emulsion formation.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common phase separation issues in a direct Q&A format, providing both immediate solutions and the scientific rationale.

Q1: I've shaken my separatory funnel and now I have a thick, milky layer between my aqueous and organic phases that won't separate. What is this and what should I do first?

A1: You are observing a classic emulsion. The first and simplest step is patience.

  • Initial Action: Let the separatory funnel stand undisturbed for 15-30 minutes.[8][9] Sometimes, the emulsion will break on its own as the droplets coalesce. Gentle tapping or swirling of the funnel can sometimes encourage this process.[8][9]

  • Causality: Emulsions are kinetically stable, not necessarily thermodynamically stable. Given time, the lower energy state of two separate bulk liquids can re-establish itself.

Q2: The emulsion hasn't broken after waiting. What is the next step to try?

A2: The next step involves altering the physical or chemical properties of the system to destabilize the emulsion.

  • Option 1: Centrifugation. If your sample volume allows, transferring the mixture to centrifuge tubes and spinning at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes is highly effective.[4][8][10]

    • Why it works: The increased gravitational force accelerates the coalescence of the dispersed droplets, forcing them to merge and form a distinct layer.[4] This is often the most reliable method for breaking stubborn emulsions.[8]

  • Option 2: The "Salting Out" Technique. Add a small amount of a saturated sodium chloride (brine) solution or solid salt (like NaCl or Na₂SO₄) to the separatory funnel and gently swirl.[2][4][8]

    • Why it works: Adding salt increases the ionic strength of the aqueous phase.[4][11] This reduces the solubility of the organic solvent in the aqueous layer and can also decrease the solubility of the emulsifying agents, forcing them into one of the phases and allowing the interface to become more defined.[2][4]

Q3: I've tried salting out, but the emulsion persists. Are there any chemical modifications I can make?

A3: Yes, altering the pH or the solvent system can be effective.

  • pH Adjustment: Since sulfonamides have ionizable groups, pH is a critical parameter.[6][7][12] Ensure the pH of your aqueous phase is adjusted to render the sulfonamide neutral, which enhances its partitioning into the organic solvent. For many sulfonamides, a pH around 2-3 is optimal for extraction into an organic solvent.[5] If your emulsion is stabilized by acidic or basic compounds, a slight pH adjustment away from their pKa can sometimes break the emulsion. For example, if the emulsion is caused by an alkali soap, acidifying the sample can help.[8][9]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agent, thereby breaking the emulsion.[2][4] For example, adding a small volume of methanol or acetonitrile can sometimes clarify the phases.

Q4: I have a solid or gooey precipitate at the interface. How should I handle this?

A4: This is often due to precipitated proteins or other insoluble matrix components.

  • Filtration: A common approach is to filter the entire mixture through a plug of glass wool or Celite in a funnel.[2][13] This physically removes the particulate matter that is stabilizing the interface. The two liquid phases can then be collected and re-separated.

  • For Proteinaceous Precipitates: If you suspect protein precipitation, especially after adding an organic solvent like acetonitrile, centrifugation is very effective. It will pellet the solid protein, allowing you to decant the liquid phases for separation.[10]

Troubleshooting Decision Tree

Figure 2. Troubleshooting Phase Separation Start Phase Separation Issue (Emulsion/Precipitate) Wait Wait 15-30 min Gentle Swirl Start->Wait Is it an emulsion? Filter Filter through Glass Wool/Celite Start->Filter Is there a precipitate? Resolved1 Resolved Wait->Resolved1 Separation Occurs Centrifuge Centrifuge (5-10 min) Wait->Centrifuge No Separation Salt Add Saturated Brine ('Salting Out') Centrifuge->Salt Persistent Emulsion Resolved2 Resolved Centrifuge->Resolved2 Salt->Resolved2 pH Adjust pH of Aqueous Phase Salt->pH Persistent Emulsion pH->Resolved2 Solvent Add Small Amount of Different Organic Solvent pH->Solvent Still Unresolved Solvent->Resolved2 Alternative Consider Alternative Method (SPE, SLE) Solvent->Alternative Filter->Resolved2 Filter->Alternative Still Unresolved

Caption: A decision tree for systematically resolving phase separation issues.

Part 3: Proactive Strategies & Alternative Methodologies

The best way to deal with emulsions is to prevent them from forming in the first place.[2]

Preventative Measures During LLE:

StrategyRationale
Gentle Inversions Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. This provides sufficient surface area for extraction without the high shear forces that create emulsions.[2]
pH Pre-adjustment Always adjust the pH of the aqueous sample before adding the extraction solvent. This ensures the sulfonamide is in its most non-ionized, extractable form from the start.[2]
Matrix Pre-treatment For complex matrices, consider a protein precipitation step (e.g., with acetonitrile) followed by centrifugation before initiating the LLE.
Salting Out from the Start If you are working with a sample matrix known to cause emulsions, add salt to the aqueous phase before the extraction.[8][9]

Alternative Extraction Techniques:

When LLE proves consistently problematic, especially with complex or high-fat samples, alternative methods that are immune to emulsion formation should be considered.[2]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique where the analyte is retained on a solid sorbent while the bulk of the matrix is washed away.[14] This avoids the direct mixing of large volumes of immiscible liquids, thus preventing emulsion formation.[4] It offers high analyte concentration and clean extracts.[1]

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto an inert solid support (like diatomaceous earth).[2] A water-immiscible organic solvent is then passed through the support, partitioning the analytes into the organic phase without the vigorous mixing that causes emulsions.[2]

Part 4: Detailed Experimental Protocols

Protocol 1: Emulsion Breaking by "Salting Out"

  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Addition: Carefully vent the separatory funnel. Add 5-10 mL of the saturated NaCl solution for every 100 mL of the aqueous phase.

  • Mixing: Gently swirl or invert the funnel 2-3 times. Do not shake vigorously.

  • Observation: Allow the funnel to stand for 5-10 minutes and observe if the interface sharpens.

  • Separation: Once a clear interface is visible, drain the aqueous layer, followed by the organic layer.

Protocol 2: Pre-Extraction Protein Precipitation

  • Sample Preparation: In a centrifuge tube, add 1 mL of your aqueous sample (e.g., plasma).

  • Solvent Addition: Add 3 mL of cold acetonitrile.

  • Mixing: Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at >4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully decant the supernatant (which contains the sulfonamides) into a clean vessel.

  • Extraction: Proceed with the LLE on the clarified supernatant.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2017-12-01). [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025-05-14). [Link]

  • Tackling emulsions just got easier - Biotage. (2023-01-17). [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed. [Link]

  • US4770782A - Method for preventing gel/emulsion formation - Google P
  • What is the best extraction method of sulfonamides group from honey samples? - ResearchGate. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018-05-17). [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014-11-07). [Link]

  • Ionic liquid-salt aqueous two-phase extraction based on salting-out coupled with high-performance liquid chromatography for the determination of sulfonamides in water and food - PubMed. [Link]

  • Miniaturized salting-out liquid-liquid extraction of sulfonamides from different matrices. [Link]

  • Structure and some physicochemical properties of the investigated sulfonamides[15] - ResearchGate. [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC. (2022-03-27). [Link]

  • Influence of pH on the extraction efficiencies. The pH values were... - ResearchGate. [Link]

  • Determination of sulfonamides in swine muscle after salting-out assisted liquid extraction with acetonitrile coupled with back-extraction by a water/acetonitrile/dichloromethane ternary component system prior to high-performance liquid chromatography - ResearchGate. [Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC. (2023-06-11). [Link]

  • Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography - PubMed. (2012-01-06). [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. (2023-02-24). [Link]

  • Three Common SPE Problems | LCGC International. (2017-01-01). [Link]

  • (PDF) Dispersive liquid liquid microextraction for the determination of sulfonamide in water samples - ResearchGate. [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed. [Link]

  • Selected physicochemical properties of the sulfonamide antibiotics - ResearchGate. [Link]

  • Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia. (2019-06-27). [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. [Link]

  • Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood - Oxford Academic. [Link]

  • Sulfonamide (medicine) - Wikipedia. [Link]

  • Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry - ResearchGate. [Link]

  • Enhancing Extractions by Salting Out | LCGC International. (2023-08-01). [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019-05-17). [Link]

  • Determination of Sulfonamides in Fish Using a Modified QuEChERS Extraction Coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. [Link]

  • Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography - PubMed. [Link]

  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS) - PubMed. [Link]

Sources

Validation & Comparative

Comparative 1H NMR Profiling of 4-Methylpentane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Selection, Precursor Differentiation, and Structural Validation

Executive Summary

4-Methylpentane-1-sulfonamide (CAS: 787540-03-8) is a critical aliphatic sulfonamide scaffold used in the synthesis of bioactive inhibitors and bioisosteres. Its structural analysis presents specific challenges typical of primary alkyl sulfonamides: the lability of the amide protons (


) and the overlap of alkyl chain signals.

This guide compares the analytical performance of this compound under two distinct conditions:

  • Solvent Systems: Comparing DMSO-d6 (the gold standard for quantification) vs. CDCl3 (standard screening).

  • Precursor Differentiation: Distinguishing the sulfonamide product from its reactive precursor, 4-methylpentane-1-sulfonyl chloride , a common impurity.

Experimental Methodology

To ensure reproducible spectral data, the following protocols are recommended. These methods minimize H-D exchange and ensure accurate integration of the diagnostic sulfonamide protons.

Sample Preparation Protocol
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent Volume: 0.6 mL (min. depth 4.5 cm in 5mm tube).

  • Solvent Choice:

    • Method A (Quantification):DMSO-d6 (99.9% D) + 0.03% TMS.

    • Method B (Rapid Screen):CDCl3 (99.8% D) + 0.03% TMS.

  • Handling: For Method B, use a fresh ampoule to minimize acidity, which catalyzes proton exchange, broadening the

    
     signal.
    
Acquisition Parameters (400 MHz)
  • Pulse Angle:

    
     (to prevent saturation of slow-relaxing quaternary carbons/sulfonamide protons).
    
  • Relaxation Delay (D1): 2.0 seconds (Standard) / 10.0 seconds (Quantification of

    
    ).
    
  • Scans (NS): 16 (DMSO) / 32 (CDCl3 due to broadening).

  • Temperature: 298 K (

    
    ).
    

Spectral Analysis & Assignment

The structure of this compound consists of an isobutyl-terminated alkyl chain attached to a polar sulfonamide headgroup.

Structure:



Table 1: 1H NMR Assignment (DMSO-d6)

This system provides the highest resolution for the labile


 protons.
PositionGroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
f

6.65 – 6.75 Singlet (s)2HKey Diagnostic. Sharp singlet in DMSO; broad/absent in CDCl3.
e

-

2.90 – 3.05 Multiplet (m)2HDeshielded by

. Critical for purity check (see Section 4.2).
d

-

1.60 – 1.75Multiplet (m)2HShielding increases as distance from

increases.
b Methine (

)
1.45 – 1.55Multiplet (m)1HSplit by methyls and adjacent methylene.
c

-

1.15 – 1.30Multiplet (m)2HOverlaps with

-

in lower field instruments.
a Methyls0.85 – 0.90 Doublet (d)6H

Hz. Characteristic iso-propyl terminus.

Comparative Performance Analysis

Comparison 1: Solvent Performance (DMSO-d6 vs. CDCl3)

The choice of solvent radically alters the appearance of the sulfonamide protons. This comparison highlights why DMSO-d6 is superior for identity verification, while CDCl3 is often sufficient for backbone verification.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Mechanism/Causality

Peak Shape
Sharp Singlet Broad Hump / InvisibleDMSO acts as a H-bond acceptor, "locking" the

protons and slowing exchange.

Chemical Shift
6.7 ppm 4.5 – 5.0 ppm (Variable)H-bonding in DMSO deshields the protons significantly compared to non-polar CDCl3.
Water Signal 3.33 ppm (Distinct)1.56 ppm (Overlaps)In CDCl3, adventitious water often overlaps with the alkyl chain region (1.2–1.6 ppm).
Resolution HighMediumCDCl3 allows faster evaporation for sample recovery, but sacrifices spectral clarity for amides.

Recommendation: Use DMSO-d6 for final purity assays to integrate the


 signal (2H) against the Methyl doublet (6H). This validates the presence of the primary sulfonamide.
Comparison 2: Product vs. Precursor (Purity Check)

A common synthesis route involves the reaction of 4-methylpentane-1-sulfonyl chloride with ammonia. Incomplete conversion is a frequent issue. NMR is the most reliable method to distinguish the product from the starting material.

Diagnostic SignalSulfonamide (Product) Sulfonyl Chloride (Precursor) Shift Difference (

)

-Methylene (

)
2.95 ppm 3.60 – 3.70 ppm ~0.7 ppm

Protons
Present (6.7 ppm)AbsentN/A

Analysis Logic: The Chlorine atom is significantly more electronegative than the


 group, causing a strong deshielding effect on the adjacent 

-methylene protons.
  • If you see a triplet/multiplet at 3.6 ppm: Your sample contains unreacted sulfonyl chloride.

  • If you see a triplet/multiplet at 2.95 ppm: You have the sulfonamide product.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for selecting the appropriate NMR method based on your analytical goal.

NMR_Workflow Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal Quant Goal: Purity/Quantification Goal->Quant High Precision Screen Goal: Rapid Synthesis Screen Goal->Screen Quick Check Solvent_DMSO Select Solvent: DMSO-d6 (Prevents H-Exchange) Quant->Solvent_DMSO Solvent_CDCl3 Select Solvent: CDCl3 (Easy Recovery) Screen->Solvent_CDCl3 Check_NH2 Check NH2 Signal (6.7 ppm) Solvent_DMSO->Check_NH2 Check_Alpha Check Alpha-CH2 (2.9 vs 3.6 ppm) Solvent_CDCl3->Check_Alpha Result_Pure Result: Pure Product (NH2 integrates 2:6 vs Methyls) Check_NH2->Result_Pure Sharp Singlet Check_Alpha->Result_Pure Peak at 3.0 ppm Result_Impure Result: Chloride Impurity (Signal at 3.6 ppm) Check_Alpha->Result_Impure Peak at 3.6 ppm

Figure 1: Analytical decision matrix for solvent selection and impurity identification.

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2][3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Impurity Profiling of Commercial 4-Methylpentane-1-sulfonamide Batches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are cornerstones of drug safety and regulatory compliance. This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of commercial batches of 4-Methylpentane-1-sulfonamide. We delve into the rationale behind selecting specific techniques, offering detailed experimental protocols and presenting comparative data to guide researchers, scientists, and drug development professionals. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and self-validating methodologies.

Introduction: The Imperative of Purity

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to its accompanying impurities. Even at trace levels, impurities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the ICH, have established stringent thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3] The ICH Q3A(R2) guideline, for instance, classifies impurities into organic, inorganic, and residual solvents, and sets clear thresholds for action.[1][4]

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to ensuring the quality of the final API. This guide presents a framework for establishing a robust impurity profiling program for this compound, comparing the performance of orthogonal analytical techniques to build a comprehensive and reliable purity assessment.

The Impurity Landscape of this compound

Understanding the potential impurities is the first step in developing an effective profiling strategy. Based on common synthetic routes for sulfonamides—typically the reaction of a sulfonyl chloride with an amine—we can anticipate several classes of impurities.[5]

  • Organic Impurities: These are often process-related or degradation products.[3][4]

    • Starting Materials: Unreacted 4-methylpentanesulfonyl chloride or related precursors.

    • By-products: Isomers formed during synthesis, or products from side-reactions such as the formation of disulfonamides.

    • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

    • Degradation Products: Compounds formed due to hydrolysis, oxidation, or photolysis during storage.

  • Inorganic Impurities: These typically arise from the manufacturing process.[1]

    • Reagents and Catalysts: Residual salts or catalysts used in the synthesis.

    • Heavy Metals: Contaminants from reactors or reagents.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1][3]

A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's impurity profile. A robust strategy relies on the intelligent application of orthogonal methods, each chosen for its specific strengths in separation, detection, and identification. The workflow for a comprehensive impurity analysis is a staged process, moving from initial detection to definitive structural confirmation.

G cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Reporting Batch Commercial Batch of This compound HPLC HPLC-UV/DAD (Area % Quantification) Batch->HPLC Primary organic impurity analysis GC Headspace GC-MS (Residual Solvents) Batch->GC Volatiles & Solvents LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS If unknown peaks >0.1% Report Comprehensive Impurity Profile Report GC->Report PrepHPLC Preparative HPLC (Impurity Isolation) LCMS->PrepHPLC Isolate for confirmation LCMS->Report NMR NMR Spectroscopy (Structure Elucidation) PrepHPLC->NMR NMR->Report

Figure 1: Comprehensive impurity profiling workflow.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical products.[6][7] Its robustness and precision make it ideal for routine quality control and stability studies.

  • Causality of Choice: HPLC coupled with a UV/Diode-Array Detector (DAD) is selected for its ability to separate compounds with different polarities and provide quantitative data based on peak area. The area percent method offers a reliable estimation of impurity levels relative to the main peak, which is crucial for comparison against ICH reporting thresholds.[1] A C18 column is typically effective for retaining and separating sulfonamides and their related substances.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse

When unknown impurities are detected, LC-MS is the premier technique for identification.[7] It provides molecular weight information that is critical for proposing empirical formulas and guiding structural elucidation.

  • Causality of Choice: Coupling LC with a mass spectrometer, particularly a tandem MS (MS/MS) system, provides unparalleled sensitivity and specificity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides. By analyzing the parent ion and its fragmentation patterns (MS/MS), one can deduce structural information about an unknown impurity, often allowing for its definitive identification without the need for isolation.[10][11]

Gas Chromatography (GC): The Specialist for Volatiles

GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it the required method for residual solvent analysis as per ICH Q3C.[1][7]

  • Causality of Choice: Static headspace sampling coupled with GC-MS is used to avoid introducing the non-volatile API into the GC system while efficiently analyzing volatile residual solvents. The mass spectrometer provides positive identification of the solvents, while the flame ionization detector (FID) offers excellent quantitation over a wide linear range. This combination ensures both identification and accurate measurement of solvents that could impact the drug product's safety.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

For novel impurities that cannot be identified by MS alone, NMR spectroscopy is the ultimate tool for unambiguous structure elucidation.[7][13]

  • Causality of Choice: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.[14][15] Techniques like COSY, HSQC, and HMBC reveal through-bond connectivity, allowing for the complete assembly of a molecular structure. While it requires a larger quantity of pure impurity (obtained via preparative HPLC), its ability to provide a definitive structure is unparalleled.[13]

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of these techniques, we present a hypothetical impurity profile comparison of three commercial batches of this compound.

Impurity ID Retention Time (HPLC, min) Proposed Identity Method of Identification Batch A (%) Batch B (%) Batch C (%) ICH Limit (%)
API 10.5This compound-99.7599.5899.81-
IMP-01 8.24-Methylpentanoic acidLC-MS/MS, Ref. Std.0.080.110.06Identify: ≥0.10
IMP-02 12.1Isomeric SulfonamideLC-MS/MS, NMRND0.15NDQualify: ≥0.15
IMP-03 15.4Dimeric By-productLC-MS/MS0.050.070.04Report: ≥0.05
Unknown 9.5-LC-MS/MS (MW=179.2)0.06ND0.03Report: ≥0.05
Total Impurities ---0.19 0.33 0.13 -
Residual Solvents -TolueneHeadspace GC-MS15 ppm25 ppm12 ppm890 ppm
Residual Solvents -AcetonitrileHeadspace GC-MS50 ppm35 ppm65 ppm410 ppm

ND: Not Detected. Limits based on a hypothetical maximum daily dose of <2g/day.[1]

Interpretation of Data:

  • Batch A: Meets standard quality, with all identified impurities below the identification threshold.

  • Batch B: Shows a significant level of an isomeric impurity (IMP-02) at 0.15%, which meets the threshold for qualification, requiring toxicological data to ensure its safety.[4] The higher level of IMP-01 also requires formal identification.

  • Batch C: Represents the highest purity batch, with all impurities well below action thresholds.

This table demonstrates how a combination of techniques provides a comprehensive view, enabling clear decision-making regarding batch release and process optimization.

Detailed Experimental Protocols

The trustworthiness of any analytical result is predicated on a well-defined and validated protocol.

Protocol 1: HPLC-UV Method for Impurity Quantification
  • System: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.[8]

  • Data Analysis: Integrate all peaks. Calculate the percentage of each impurity using the area normalization method. Any peak greater than the reporting threshold (e.g., 0.05%) should be reported.[1]

Protocol 2: LC-MS/MS Method for Impurity Identification
  • System: UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.

  • LC Conditions: Use the same conditions as the HPLC-UV method to ensure retention time correlation.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[8]

  • MS Analysis Mode:

    • Full Scan: Acquire data from m/z 50-500 to determine the molecular weight of eluting peaks.

    • Tandem MS (MS/MS): For peaks exceeding the identification threshold, perform fragmentation analysis to obtain structural information.

  • Data Analysis: Correlate peaks from the HPLC-UV chromatogram with the mass data. Use the accurate mass and fragmentation pattern to propose a structure for the unknown impurity.

Protocol 3: Headspace GC-MS for Residual Solvent Analysis
  • System: GC with a Mass Spectrometer detector and a headspace autosampler.[12]

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 20 minutes.

  • GC Parameters:

    • Inlet Temperature: 250°C.

    • Oven Program: 40°C for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh approx. 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and seal.

  • Data Analysis: Identify solvents by comparing mass spectra and retention times to a library and reference standards. Quantify using a standard calibration curve.

Conclusion: A Framework for Quality

The impurity profiling of this compound requires a scientifically sound, multi-faceted analytical strategy. This guide demonstrates that by combining the quantitative strength of HPLC, the identification power of LC-MS, and the specialized capabilities of GC and NMR, a complete and reliable picture of a batch's purity can be established. This orthogonal approach not only ensures compliance with global regulatory standards like those from the ICH[1][2][16] but also provides crucial insights that drive process improvements and ultimately safeguard patient health. Adherence to these detailed, self-validating protocols provides the trustworthiness required in modern drug development.

References

  • Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products Source: ECA Academy URL: [Link]

  • Title: Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies URL: [Link]

  • Title: Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS) Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide Source: ResearchGate URL: [Link]

  • Title: Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer Source: YouTube URL: [Link]

  • Title: Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives Source: ACS Publications URL: [Link]

  • Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW Source: YMER URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: Determination of sulfonamides in milk by ID-LC-MS/MS Source: ACG Publications URL: [Link]

  • Title: Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: The Royal Society of Chemistry URL: [Link]

  • Title: Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS Source: Agilent Technologies URL: [Link]

  • Title: Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonamide derivatives: Synthesis and applications Source: ResearchGate URL: [Link]

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Safety Operating Guide

4-Methylpentane-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: 4-Methylpentane-1-sulfonamide Proper Disposal Procedures

Part 1: Executive Summary & Core Directive

Immediate Action Required: this compound (CAS: Generic Alkyl Sulfonamide Class) must be treated as Hazardous Organic Chemical Waste .

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Strict Prohibition: DO NOT dispose of via sanitary sewer (sink drains) or municipal trash. Sulfonamide moieties possess potential biological activity and aquatic toxicity that resist standard wastewater treatment degradation.

  • Waste Stream Classification: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

Part 2: Technical Characterization & Hazard Profiling

As a research professional, you cannot rely solely on generic safety data. You must understand the chemical causality that dictates the disposal method.

Chemical Identity & Properties
  • Functional Group: Primary Sulfonamide (

    
    ) attached to a branched alkyl chain (isohexyl).
    
  • Physical State: Typically a crystalline solid or viscous oil at room temperature (depending on purity and specific isomeric form).

  • Solubility Profile: Moderate lipophilicity due to the 4-methylpentyl chain. Sparingly soluble in water; soluble in polar organic solvents (DMSO, Methanol, Acetone).

The "Why" Behind the Protocol (Causality)
  • Thermal Stability: Sulfonamides are generally thermally stable. Low-temperature destruction is ineffective. High-temperature incineration (

    
    ) is required to fully mineralize the sulfur content into 
    
    
    
    (captured by scrubbers) and prevent the release of active pharmaceutical ingredients (APIs) or toxic intermediates into the environment.
  • Chemical Incompatibility: The sulfonamide nitrogen is weakly acidic (

    
    ). It can react with strong bases to form salts. Crucially, it must be segregated from strong oxidizers  (e.g., nitric acid, perchlorates) to prevent uncontrolled exothermic reactions or the formation of toxic nitrated species.
    

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If a step cannot be completed (e.g., container is not compatible), the process halts until rectified.

Phase 1: Pre-Disposal Assessment
ParameterCheckAction Required
State SolidUse wide-mouth HDPE or Glass jar.
State Liquid (Solution)Use narrow-neck solvent bottle (Glass/HDPE).
Purity Pure SubstanceLabel as "this compound".
Mixture Mixed with SolventsList ALL components (e.g., "1% Sulfonamide in Methanol").
Halogens Present?If mixed with DCM/Chloroform, segregate into Halogenated Waste .
Phase 2: Waste Accumulation & Packaging
  • Select Container: Use a chemically compatible container (Amber glass or High-Density Polyethylene - HDPE). Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Transfer:

    • Solids: Transfer using a dedicated spatula. Do not generate dust.[1][2] Wipe the spatula with a solvent-dampened tissue and dispose of the tissue in the same solid waste container.

    • Liquids: Pour carefully using a funnel. Fill to 90% capacity maximum to allow for thermal expansion (headspace).

  • Labeling (Critical):

    • Apply a hazardous waste label immediately upon the first addition of waste.

    • Text: "Hazardous Waste - Toxic/Irritant."

    • Constituents: Write out the full chemical name: "this compound." Do not use abbreviations or formulas.

Phase 3: Final Disposal Handoff
  • Secondary Containment: Place the sealed waste container into a secondary tray (polypropylene) to capture potential leaks during transport to the central waste area.

  • Notification: Contact your facility’s EHS (Environmental Health & Safety) department or contracted waste hauler (e.g., Veolia, Clean Harbors, Triumvirate).

  • Manifesting: Declare the waste profile as:

    • DOT Hazard Class: Likely Class 9 (Miscellaneous) or Class 6.1 (Toxic) depending on concentration and specific SDS data.

    • Waste Code: D001 (Ignitable, if in solvent) or generic organic waste.

Part 4: Emergency Contingencies

Spill Cleanup Procedure (Dry Method)
  • Scenario: 5g - 100g solid spill on benchtop.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, N95 dust mask (if powder is fine).

  • Isolate: Mark the area.

  • Contain: Do not use water (spreads contamination). Cover the spill with a dry absorbent pad or inert absorbent (vermiculite) if liquid.

  • Collect: Scoop material into a disposable wide-mouth jar.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an acetone wipe. Dispose of all wipes as hazardous solid waste.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for segregating this specific sulfonamide waste.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidPack Pack in Wide-Mouth Jar (HDPE or Glass) IsSolid->SolidPack SolventCheck Check Solvent Type IsLiquid->SolventCheck WasteSolid Stream: Solid Hazardous Waste SolidPack->WasteSolid Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (Methanol, DMSO) SolventCheck->NonHalo No WasteHalo Stream: Halogenated Organic Waste Halo->WasteHalo WasteNonHalo Stream: Non-Halogenated Organic Waste NonHalo->WasteNonHalo Final Final Disposal: High-Temp Incineration WasteHalo->Final WasteNonHalo->Final WasteSolid->Final

Caption: Decision tree for segregating this compound based on physical state and solvent composition.

References

  • National Institutes of Health (NIH) - PubChem. Sulfonamide Chemical Class Description and Safety Profile. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste Identification (40 CFR Part 261). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.